molecular formula C13H17NO6 B15590823 PF-06761281

PF-06761281

Cat. No.: B15590823
M. Wt: 283.28 g/mol
InChI Key: FGYMJXFSHBLHLW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

an inhibitor of the sodium-coupled citrate transporter;  structure in first source

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]butanedioic acid

InChI

InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18)/t13-/m1/s1

InChI Key

FGYMJXFSHBLHLW-CYBMUJFWSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter is primarily expressed in the liver and brain and is responsible for the uptake of extracellular citrate into cells. By inhibiting NaCT, this compound modulates cellular citrate levels, a key metabolite at the intersection of energy metabolism, lipogenesis, and neuronal function. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of SLC13A5

The primary mechanism of action of this compound is the inhibition of the sodium-coupled citrate transporter, SLC13A5.[1][2] This transporter facilitates the entry of citrate from the bloodstream into hepatocytes, where it serves as a crucial substrate for fatty acid and cholesterol synthesis.

Subsequent detailed mechanistic studies have revealed that this compound is not a simple competitive inhibitor. Instead, it acts as an allosteric, state-dependent inhibitor of human SLC13A5.[3] This means that the inhibitory potency of this compound is significantly influenced by the concentration of the natural substrate, citrate.[3][4] Evidence suggests that this compound binds to a site on the transporter that is distinct from the citrate binding site, and its binding affinity is modulated by the conformational state of the transporter as it binds and transports citrate.[3][4] Interestingly, in the absence of citrate, this compound exhibits low-affinity substrate activity.[3]

Data Presentation: Potency and Selectivity

The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes the key IC50 values, demonstrating its potency and selectivity for NaCT over other related dicarboxylate transporters.

Target/SystemAssay TypeIC50 (µM)Reference
Human NaCT (HEK293 cells)[¹⁴C]-Citrate Uptake0.51[1]
Human NaDC1 (HEK293 cells)[¹⁴C]-Succinate Uptake13.2[1]
Human NaDC3 (HEK293 cells)[¹⁴C]-Succinate Uptake14.1[1]
Rat Hepatocytes[¹⁴C]-Citrate Uptake0.12
Mouse Hepatocytes[¹⁴C]-Citrate Uptake0.21
Human Hepatocytes[¹⁴C]-Citrate Uptake0.74

Signaling Pathway and Inhibition Model

The following diagram illustrates the transport of citrate by NaCT and the proposed allosteric inhibition by this compound.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NaCT NaCT (SLC13A5) Transporter PF06761281 This compound NaCT->PF06761281 Inhibits Transport Citrate_int Citrate NaCT->Citrate_int Na_int Sodium Ions (Na+) NaCT->Na_int Citrate_ext Citrate Citrate_ext->NaCT Binds to Substrate Site Na_ext Sodium Ions (Na+) Na_ext->NaCT Co-transport PF06761281->NaCT Binds to Allosteric Site Metabolism Fatty Acid Synthesis Energy Production Citrate_int->Metabolism start Start seed_cells Seed HEK-hNaCT cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells Wash cells with Choline Buffer overnight_incubation->wash_cells pre_incubate Pre-incubate with This compound or Vehicle wash_cells->pre_incubate add_radiolabel Add [14C]-Citrate to initiate uptake pre_incubate->add_radiolabel incubate_uptake Incubate for 10 min at 37°C add_radiolabel->incubate_uptake terminate_wash Terminate uptake and wash with cold Choline Buffer incubate_uptake->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells measure_radioactivity Measure radioactivity with scintillation counter lyse_cells->measure_radioactivity analyze_data Analyze data and calculate IC50 measure_radioactivity->analyze_data end_process End analyze_data->end_process

References

PF-06761281: A Selective Inhibitor of the Solute Carrier Family 13 Member 5 (SLC13A5)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate (B86180) transporter, has emerged as a significant therapeutic target for a spectrum of metabolic diseases and certain neurological disorders. Predominantly expressed in the liver and brain, SLC13A5 plays a crucial role in cellular energy homeostasis by transporting citrate from the extracellular space into the cytoplasm. Dysregulation of SLC13A5 function is implicated in conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and a rare form of neonatal epilepsy. This technical guide provides a comprehensive overview of PF-06761281, a potent and selective inhibitor of SLC13A5. We delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to SLC13A5

SLC13A5, also known as the sodium-citrate cotransporter (NaCT), is a plasma membrane protein responsible for the uptake of extracellular citrate, a key metabolic intermediate.[1] In the liver, imported citrate serves as a precursor for fatty acid and cholesterol synthesis and plays a role in regulating glycolysis and gluconeogenesis.[2] Inhibition of hepatic SLC13A5 is therefore considered a promising strategy for mitigating metabolic disorders characterized by excess lipid accumulation and insulin (B600854) resistance.[3]

Conversely, loss-of-function mutations in the SLC13A5 gene lead to a severe form of neonatal epilepsy, developmental delay, and teeth hypoplasia, underscoring the critical role of citrate transport in neuronal function.[1][4] In neurons, citrate is a precursor for the synthesis of neurotransmitters such as glutamate (B1630785) and GABA.[4] The dual role of SLC13A5 in metabolic regulation and neurological function makes it a compelling, albeit complex, drug target.

This compound: A Potent and Selective SLC13A5 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for SLC13A5.[5] It is an orally active compound that has been shown to effectively inhibit citrate uptake in both in vitro and in vivo models.[6][7]

Mechanism of Action

Initial studies suggested a competitive inhibition mechanism for compounds in the same series as this compound. However, more detailed investigations have revealed a more complex mechanism of action. Evidence suggests that this compound and its analogs are allosteric, state-dependent inhibitors of SLC13A5.[1] This means their inhibitory potency is influenced by the concentration of the natural substrate, citrate, and they bind to a site on the transporter distinct from the citrate binding site, stabilizing a particular conformational state of the transporter.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and in vivo activity.

Table 1: In Vitro Potency of this compound

Assay SystemTargetIC50 (µM)Reference
HEK293 cells expressing human NaCT (SLC13A5)SLC13A50.51[8]
Human HepatocytesSLC13A50.74[8]
Rat HepatocytesSlc13a50.12[8]
Mouse HepatocytesSlc13a50.21[8]

Table 2: Selectivity Profile of this compound

TransporterCell LineIC50 (µM)Selectivity (fold vs. SLC13A5)Reference
SLC13A5 (NaCT)HEK2930.51-[8]
SLC13A2 (NaDC1)HEK29313.2>25[8]
SLC13A3 (NaDC3)HEK29314.1>27[8]

Table 3: In Vivo Activity of this compound

Animal ModelDosingEffectReference
MiceOral administrationDose-dependent inhibition of [14C]citrate uptake in liver and kidney[6]
MiceOral administrationReduction in fasting plasma glucose concentrations[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SLC13A5 inhibitors like this compound.

[14C]-Citrate Uptake Assay

This assay is fundamental for determining the inhibitory activity of compounds on SLC13A5-mediated citrate transport.

Materials:

  • HEK293 cells stably expressing human SLC13A5 (or other relevant cell types)

  • Cell culture medium and supplements

  • Collagen-coated 6-well plates

  • Choline (B1196258) buffer (140 mM Choline Cl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4 with Tris)

  • Sodium buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4 with Tris)

  • [1,5-¹⁴C]-Citrate (radiolabeled substrate)

  • This compound or other test compounds

  • 1% SDS solution

  • Scintillation cocktail and counter

Procedure:

  • Seed HEK293-SLC13A5 cells onto collagen-coated 6-well plates at a density of 3 x 10⁵ cells/well and culture overnight.

  • Acclimate cells in serum-free medium for 24 hours prior to the assay.

  • On the day of the assay, wash each well twice with choline buffer.

  • Pre-incubate the cells with either sodium buffer (for total uptake) or choline buffer (for non-specific uptake) containing the desired concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding 1 mL of sodium buffer or choline buffer containing 100 µM [¹⁴C]-citrate.

  • Incubate for 30 minutes at 37°C with gentle rocking.

  • Stop the uptake by washing the cells four times with 2.5 mL of ice-cold choline buffer.

  • Lyse the cells by adding 0.4 mL/well of 1% SDS solution.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[9]

  • Calculate specific uptake by subtracting the non-specific uptake (in choline buffer) from the total uptake (in sodium buffer) and determine the IC50 of this compound.

FLIPR Membrane Potential Assay

This fluorescence-based assay measures changes in membrane potential, which can be an indirect measure of electrogenic transporter activity like SLC13A5.

Materials:

  • Cells expressing SLC13A5

  • Black-walled, clear-bottom microplates

  • FLIPR Membrane Potential Assay Kit (contains fluorescent dye and quencher)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound or other test compounds

  • FLIPR instrument

Procedure:

  • Plate cells in microplates and incubate overnight at 37°C, 5% CO₂ to form a confluent monolayer.[10]

  • Prepare the Loading Buffer by dissolving the FLIPR Membrane Potential Assay dye in the Assay Buffer according to the manufacturer's instructions.

  • Remove the cell plates from the incubator and add an equal volume of Loading Buffer to each well (e.g., 25 µL to 25 µL of media in a 384-well plate).

  • Incubate the plates for 30 minutes at 37°C, 5% CO₂.[10]

  • Prepare compound plates with various concentrations of this compound.

  • Place both the cell and compound plates into the FLIPR instrument.

  • Initiate the assay, where the instrument will add the compound to the cells and simultaneously measure the change in fluorescence over time. A decrease in membrane potential upon substrate (citrate) addition, which is inhibited by this compound, would indicate transporter activity and its inhibition.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique to directly measure the currents generated by the movement of ions across the oocyte membrane through the expressed transporter.

Materials:

  • Xenopus laevis oocytes

  • cRNA of human SLC13A5

  • TEVC setup including amplifier, microelectrode puller, manipulators, and data acquisition system

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Substrate and inhibitor solutions

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis.

  • Inject oocytes with SLC13A5 cRNA and incubate for 2-5 days to allow for protein expression.

  • Place a single oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage steps to elicit currents.

  • Perfuse the oocyte with a solution containing citrate to measure the substrate-induced current.

  • To test for inhibition, co-perfuse with citrate and this compound and measure the reduction in the citrate-induced current.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SLC13A5 and a typical experimental workflow for inhibitor characterization.

Signaling Pathways

SLC13A5_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Transport Citrate_cyt Citrate Glutamate Glutamate Citrate_cyt->Glutamate Synthesis PFK PFK (Glycolysis) Citrate_cyt->PFK Inhibits ACC ACC Citrate_cyt->ACC Activates ACLY ACLY Citrate_cyt->ACLY AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA via ACC Cholesterol Cholesterol AcetylCoA->Cholesterol FattyAcids Fatty Acids MalonylCoA->FattyAcids De Novo Lipogenesis GABA GABA Glutamate->GABA ACLY->AcetylCoA SLC13A5->Citrate_cyt PF06761281 This compound PF06761281->SLC13A5 Inhibits

SLC13A5_Regulation cluster_stimuli External Stimuli cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Xenobiotics Xenobiotics (e.g., Rifampicin) PXR PXR Xenobiotics->PXR Activates Glucagon Glucagon CREB CREB Glucagon->CREB Activates SLC13A5_gene SLC13A5 Gene PXR->SLC13A5_gene Binds to Promoter CREB->SLC13A5_gene Binds to Promoter SLC13A5_mRNA SLC13A5 mRNA SLC13A5_gene->SLC13A5_mRNA Transcription SLC13A5_protein SLC13A5 Protein SLC13A5_mRNA->SLC13A5_protein Translation

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Compound Library Screening invitro In Vitro Characterization start->invitro uptake_assay [14C]-Citrate Uptake Assay (Potency - IC50) invitro->uptake_assay selectivity_assay Selectivity Assays (vs. NaDC1, NaDC3) invitro->selectivity_assay moa_studies Mechanism of Action Studies (e.g., Electrophysiology) invitro->moa_studies invivo In Vivo Efficacy & PK/PD pk_studies Pharmacokinetic Studies (Oral Bioavailability, Clearance) invivo->pk_studies pd_studies Pharmacodynamic Studies (Citrate Uptake Inhibition) invivo->pd_studies disease_models Disease Models (e.g., Diet-Induced Obesity) invivo->disease_models lead_opt Lead Optimization lead_opt->invivo preclinical Preclinical Development uptake_assay->lead_opt selectivity_assay->lead_opt moa_studies->lead_opt pk_studies->preclinical pd_studies->preclinical disease_models->preclinical

Conclusion

This compound represents a significant advancement in the development of selective SLC13A5 inhibitors. Its well-characterized potency, selectivity, and in vivo activity make it a valuable tool for further elucidating the physiological and pathological roles of SLC13A5. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this promising area of drug discovery, with the ultimate goal of developing novel therapeutics for metabolic and neurological disorders. The allosteric, state-dependent nature of its inhibitory mechanism offers a nuanced approach to modulating SLC13A5 activity, which may provide therapeutic advantages. Further investigation into the pharmacokinetics and long-term efficacy and safety of this compound and similar compounds is warranted.

References

The Role of PF-06761281 in Citrate Transport Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate (B86180) is a central node in cellular metabolism, linking carbohydrate catabolism to fatty acid and cholesterol biosynthesis. The transport of citrate across the plasma membrane is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene. Inhibition of NaCT has emerged as a potential therapeutic strategy for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), by modulating intracellular citrate levels and consequently impacting key metabolic pathways.[1] PF-06761281 is a potent and selective inhibitor of SLC13A5 that has been instrumental in elucidating the physiological roles of this transporter. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] Its inhibitory potency is notably dependent on the ambient concentration of citrate, suggesting that it preferentially binds to a specific conformational state of the transporter that is induced or stabilized by substrate binding.[2] While it is understood to compete with citrate for the substrate-binding site, its allosteric nature implies a more complex interaction than simple competitive inhibition.[2] In the absence of citrate, this compound exhibits low-affinity substrate activity.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified across various experimental systems. The following tables summarize the available IC50 values, demonstrating its potency and selectivity.

Cell Line/SystemTargetIC50 (µM)Reference
HEK cells expressing human NaCT (HEKNaCT)SLC13A50.51[2][3]
Human HepatocytesSLC13A50.74[3][4]
Rat HepatocytesSlc13a50.12[3]
Mouse HepatocytesSlc13a50.21[3]

Table 1: Inhibitory Potency of this compound against SLC13A5/Slc13a5 in Various Cell Types.

TransporterIC50 (µM)Selectivity over NaCTReference
HEKNaDC1 (SLC13A2)13.2>25-fold[2][3][4]
HEKNaDC3 (SLC13A3)14.1>25-fold[2][3][4]

Table 2: Selectivity of this compound for SLC13A5 over other SLC13 Family Members.

Experimental Protocols

The characterization of this compound has relied on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

[14C]-Citrate Uptake Assay

This assay is fundamental for quantifying the inhibitory effect of compounds on NaCT activity.

Materials:

  • HEK293 cells stably expressing human SLC13A5 (HEKNaCT) or other cell types of interest (e.g., primary hepatocytes).

  • Cell culture medium and supplements.

  • NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[2]

  • [14C]-Citrate.

  • This compound.

  • Scintillation fluid.

  • Lysis buffer (e.g., 1% SDS).

Protocol:

  • Cell Culture: Seed HEKNaCT cells in appropriate culture plates and grow to confluence.

  • Pre-incubation: Wash the cells with NaCl buffer. Pre-incubate the cells with varying concentrations of this compound in NaCl buffer for a specified time (e.g., 30 minutes) at 37°C.[2]

  • Uptake Initiation: Initiate citrate uptake by adding NaCl buffer containing a fixed concentration of [14C]-citrate (e.g., 2 µM) and the corresponding concentration of this compound.[2]

  • Uptake Termination: After a defined incubation period (e.g., 30 minutes) at 37°C, terminate the uptake by rapidly washing the cells multiple times with ice-cold NaCl buffer.[2]

  • Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of citrate uptake at each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Membrane Potential Assay and Electrophysiology

While the literature indicates that membrane potential assays and electrophysiology were used to characterize this compound as a state-dependent, allosteric inhibitor, detailed, step-by-step protocols specific to the evaluation of this compound on SLC13A5 are not publicly available.[1] These techniques are generally used to measure changes in the electrical potential across the cell membrane upon transporter activity and its modulation by inhibitors.

In Vivo [14C]-Citrate Uptake in Mice

In vivo studies have been conducted to assess the efficacy of this compound in a physiological context.

General Procedure Outline:

  • Animal Model: Utilize appropriate mouse models (e.g., C57BL/6 mice).[5]

  • Compound Administration: Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage).[6]

  • Radiotracer Injection: At a specified time point after compound administration, inject a bolus of [14C]-citrate intravenously.

  • Tissue Harvesting: After a defined circulation time, euthanize the animals and harvest tissues of interest (e.g., liver, kidney).[5]

  • Radioactivity Measurement: Homogenize the tissues and measure the amount of [14C]-citrate uptake using scintillation counting.

  • Data Analysis: Compare the levels of radioactivity in the tissues of this compound-treated animals to those of the vehicle-treated group to determine the extent of in vivo inhibition of citrate transport.

Signaling Pathways and Logical Relationships

The inhibition of SLC13A5 by this compound has direct consequences on intracellular citrate levels, which in turn affects downstream metabolic and signaling pathways.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Citrate Extracellular Citrate SLC13A5 SLC13A5 Extracellular Citrate->SLC13A5 Transport Intracellular Citrate Intracellular Citrate SLC13A5->Intracellular Citrate AcetylCoA AcetylCoA Intracellular Citrate->AcetylCoA ACLY PFK Phosphofructokinase Intracellular Citrate->PFK Allosteric Inhibition FattyAcid_Cholesterol Fatty Acid & Cholesterol Synthesis AcetylCoA->FattyAcid_Cholesterol Glycolysis Glycolysis This compound This compound This compound->SLC13A5 Inhibition cluster_workflow Experimental Workflow: In Vitro Inhibition Assay A Seed cells expressing SLC13A5 B Pre-incubate with this compound A->B C Add [14C]-Citrate B->C D Incubate C->D E Wash and Lyse Cells D->E F Measure Radioactivity E->F G Calculate IC50 F->G

References

The Impact of PF-06761281 on Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. By blocking the entry of extracellular citrate into cells, this compound significantly modulates key metabolic pathways, including glycolysis, de novo lipogenesis, and the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth overview of the effects of this compound on cellular metabolism, compiling quantitative data from key studies and detailing the experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of SLC13A5 inhibitors as potential therapeutic agents for metabolic diseases.

Introduction

Cytosolic citrate is a critical node in cellular metabolism, acting as a key precursor for the synthesis of fatty acids and cholesterol, and serving as an allosteric regulator of glycolysis and gluconeogenesis.[1][2] The solute carrier family 13 member 5 (SLC13A5), or NaCT, is a plasma membrane transporter that facilitates the uptake of extracellular citrate into cells, particularly in the liver and brain.[3] Dysregulation of SLC13A5 activity has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention.[4]

This compound has emerged as a valuable research tool for understanding the physiological roles of SLC13A5. It is an orally active, partial and selective inhibitor of NaCT.[5] This document summarizes the current understanding of how this compound influences cellular metabolism, presenting key quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound functions as a state-dependent, allosteric inhibitor of SLC13A5.[6] This means its inhibitory potency is dependent on the conformational state of the transporter protein. By blocking SLC13A5, this compound effectively reduces the intracellular pool of citrate derived from extracellular sources. This reduction in cytosolic citrate has profound downstream effects on major metabolic pathways.

Signaling Pathway of SLC13A5 Inhibition

The inhibition of SLC13A5 by this compound initiates a cascade of metabolic shifts. A reduction in cytosolic citrate relieves the allosteric inhibition of phosphofructokinase 1 (PFK1), a key regulatory enzyme in glycolysis, thereby potentially increasing the glycolytic rate.[7] Concurrently, the diminished availability of citrate as a substrate for ATP-citrate lyase (ACLY) leads to a decrease in the production of acetyl-CoA in the cytosol, a critical building block for de novo lipogenesis.[8]

cluster_extracellular Extracellular Space cluster_cell Cellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Citrate Extracellular Citrate SLC13A5 SLC13A5 Extracellular Citrate->SLC13A5 Uptake Cytosolic Citrate Cytosolic Citrate SLC13A5->Cytosolic Citrate PFK1 PFK1 Cytosolic Citrate->PFK1 Inhibits ACLY ACLY Cytosolic Citrate->ACLY Substrate Glycolysis Glycolysis PFK1->Glycolysis Activates De Novo Lipogenesis De Novo Lipogenesis Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA Acetyl-CoA->De Novo Lipogenesis Precursor TCA Cycle TCA Cycle Mitochondrial Citrate Mitochondrial Citrate Mitochondrial Citrate->Cytosolic Citrate Transport Mitochondrial Citrate->TCA Cycle This compound This compound This compound->SLC13A5 Inhibits

Figure 1: Signaling pathway of SLC13A5 inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for SLC13A5 over other related transporters.

Cell Line/SpeciesTransporterIC50 (µM)Reference
HEK293Human NaCT (SLC13A5)0.51[5]
HEK293Human NaDC113.2[5]
HEK293Human NaDC314.1[5]
Rat HepatocytesRat NaCT0.12[5]
Mouse HepatocytesMouse NaCT0.21[5]
Human HepatocytesHuman NaCT0.74[5]

Table 1: Inhibitory Potency (IC50) of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cellular metabolism.

[¹⁴C]-Citrate Uptake Assay

This assay directly measures the uptake of radiolabeled citrate into cells, providing a direct assessment of SLC13A5 transporter activity.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human SLC13A5 (or other relevant cell types) in 24-well plates and grow to confluence.

  • Assay Buffer Preparation: Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 0.8 mM KH₂PO₄, 25 mM HEPES, pH 7.4) and a sodium-free buffer (replace NaCl with an equimolar concentration of choline (B1196258) chloride).

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with the sodium-free buffer.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in the sodium-free buffer for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate citrate uptake by adding the sodium-containing buffer supplemented with [¹⁴C]-citrate (final concentration, e.g., 10 µM) and the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold sodium-free buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the radioactivity measured in the presence of a high concentration of a known inhibitor or in sodium-free buffer. Calculate the IC50 values by fitting the dose-response data to a suitable model.[9]

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed Cells B Wash Cells A->B C Pre-incubate with this compound B->C D Add [¹⁴C]-Citrate C->D E Incubate D->E F Stop Uptake & Wash E->F G Lyse Cells F->G H Scintillation Counting G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for the [¹⁴C]-Citrate Uptake Assay.
Extracellular Flux Analysis (Seahorse Assay)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

  • Cell Preparation: On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test) at desired concentrations.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent metabolic responses.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.

cluster_prep Preparation cluster_run Assay Run cluster_analysis Data Analysis A Seed Cells D Incubate Cells in Assay Medium A->D B Hydrate Sensor Cartridge E Load Compounds B->E C Prepare Assay Medium C->D F Run Seahorse Analyzer D->F E->F G Measure OCR & ECAR F->G H Analyze Metabolic Parameters G->H

Figure 3: Logical workflow for Extracellular Flux Analysis.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of SLC13A5 in cellular metabolism. By inhibiting the uptake of extracellular citrate, it triggers significant alterations in central carbon metabolism, primarily impacting glycolysis and de novo lipogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug development. Further studies utilizing these and other advanced techniques will continue to unravel the complex metabolic consequences of SLC13A5 inhibition and its therapeutic potential.

References

Investigating the Therapeutic Potential of PF-06761281: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a crucial role in regulating intracellular citrate levels, a key metabolite at the crossroads of glycolysis, gluconeogenesis, and lipogenesis. By inhibiting NaCT, this compound modulates these fundamental metabolic pathways, presenting a promising therapeutic avenue for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Introduction

The sodium-coupled citrate transporter (NaCT) facilitates the entry of citrate from the extracellular space into cells, particularly in the liver and brain.[1] Cytosolic citrate is a critical metabolic regulator, serving as a precursor for fatty acid synthesis and an allosteric modulator of key enzymes in glucose metabolism.[2][3] Dysregulation of citrate transport is implicated in metabolic disorders. Inhibition of NaCT has been shown to reduce hepatic lipid accumulation and improve glucose homeostasis in preclinical models.[4]

This compound emerged from the optimization of a dicarboxylic acid series as a potent inhibitor of NaCT.[5] It exhibits an allosteric and state-dependent mechanism of action, with its inhibitory potency being influenced by the ambient citrate concentration.[6] This document serves as a comprehensive resource for researchers investigating the therapeutic utility of this compound.

Mechanism of Action

This compound is an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[6] Unlike competitive inhibitors that bind to the active site, this compound binds to a different site on the transporter, and its inhibitory effect is enhanced in the presence of citrate.[6] This suggests that the compound preferentially binds to a specific conformational state of the transporter that is induced by citrate binding.[6] Docking studies suggest that this compound interacts with residues near the putative citrate binding site.[6]

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Assay System Target IC50 (µM) Reference
HEK293 cellsHuman NaCT (SLC13A5)0.51[7]
HEK293 cellsHuman NaDC1 (SLC13A2)13.2[7]
HEK293 cellsHuman NaDC3 (SLC13A3)14.1[7]
Rat HepatocytesRat NaCT0.12[7]
Mouse HepatocytesMouse NaCT0.21[7]
Human HepatocytesHuman NaCT0.74[7]

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Value Species Reference
Dose-dependent inhibition of [14C]citrate uptake in liver and kidneyDemonstratedMouse[8]
Reduction in fasting plasma glucoseObservedMouse[8]

Table 2: In Vivo Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

[14C]-Citrate Uptake Assay

This assay is fundamental for measuring the direct inhibitory effect of this compound on NaCT activity.

Materials:

  • HEK293 cells stably expressing human NaCT (HEK-hNaCT) or other transporters (e.g., NaDC1, NaDC3) as controls.

  • Hepatocytes (human, rat, or mouse).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum.

  • NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[6]

  • [14C]-Citrate (radiolabeled).

  • This compound.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Seed HEK-hNaCT cells or hepatocytes in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with NaCl buffer. Pre-incubate the cells for 30 minutes at 37°C with NaCl buffer containing various concentrations of this compound or vehicle control.[6]

  • Uptake Initiation: Initiate citrate uptake by adding NaCl buffer containing [14C]-Citrate (e.g., 2 µM) and the corresponding concentration of this compound.[6]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.[6]

  • Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold NaCl buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Membrane Potential Assay (General Methodology)

This assay assesses the electrogenic nature of NaCT and its inhibition by this compound. The transport of citrate by NaCT is coupled to the co-transport of sodium ions, resulting in a net influx of positive charge and depolarization of the cell membrane.

Materials:

  • HEK-293 cells overexpressing NaCT (SLC13A5).

  • Poly-D-Lysine coated 384-well black-clear bottom plates.

  • FLIPR® Membrane Potential Dye (e.g., FMP-Blue-Dye).

  • Tyrode's Buffer (pH 7.4).

  • FLIPRTETRA reader or equivalent fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK-293-NaCT cells at an appropriate density (e.g., 10,000 cells/well) in 384-well plates and incubate for 24 hours.[9]

  • Dye Loading: Remove the culture medium and incubate the cells with the membrane potential dye solution for 30 minutes at room temperature.[9]

  • Inhibitor Incubation: For inhibitor testing, this compound can be added directly to the dye solution and incubated with the cells.

  • Fluorescence Measurement: Place the plate in the FLIPRTETRA reader. Record a baseline fluorescence reading.

  • Substrate Addition: Inject a solution of citrate (the substrate) into the wells to initiate transport.

  • Data Acquisition: Continuously record the fluorescence signal before and after the addition of citrate. An increase in fluorescence indicates membrane depolarization.

  • Data Analysis: The change in fluorescence upon citrate addition is a measure of NaCT activity. The inhibitory effect of this compound is determined by the reduction in the citrate-induced fluorescence change.

In Vivo [14C]-Citrate Uptake Inhibition in Mice

This protocol evaluates the ability of this compound to inhibit citrate uptake in target organs in a living animal.

Materials:

  • Male C57BL/6 mice.

  • This compound formulated for oral administration.

  • [14C]-Citric acid.

  • Vehicle control.

  • Anesthesia.

  • Tissue homogenization equipment.

  • Scintillation counter.

Procedure:

  • Animal Dosing: Administer this compound or vehicle to mice via oral gavage at desired doses (e.g., dose-ranging from 10 to 250 mg/kg).[5][10]

  • Radiotracer Administration: At a specified time post-drug administration (e.g., 1 hour), administer a bolus of [14C]-citric acid intravenously.

  • Tissue Collection: After a set period to allow for tissue uptake of the radiotracer (e.g., 5 minutes), anesthetize the mice and perfuse with saline to remove blood from the organs. Collect liver and kidney tissues.[5]

  • Tissue Processing: Homogenize the collected tissues.

  • Radioactivity Measurement: Measure the radioactivity in the tissue homogenates using a scintillation counter.

  • Data Analysis: Calculate the amount of [14C]-citrate uptake per gram of tissue. Compare the uptake in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of citrate uptake.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Hepatocyte) Citrate_ext Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_int Citrate NaCT->Citrate_int ACLY ATP-Citrate Lyase (ACLY) Citrate_int->ACLY PFK Phosphofructokinase (PFK) Citrate_int->PFK Inhibition FBP1 Fructose-1,6-bisphosphatase (FBP1) Citrate_int->FBP1 Activation AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) AcetylCoA->Lipogenesis Glycolysis Glycolysis PFK->Glycolysis Gluconeogenesis Gluconeogenesis FBP1->Gluconeogenesis PF06761281 This compound PF06761281->NaCT Inhibition

Caption: Signaling pathway of NaCT-mediated citrate transport and its inhibition by this compound.

Start Start: Hypothesis Generation (NaCT as a therapeutic target) In_Vitro In Vitro Characterization Start->In_Vitro Uptake_Assay [14C]-Citrate Uptake Assay (IC50 Determination) In_Vitro->Uptake_Assay Membrane_Assay Membrane Potential Assay (Mechanism of Action) In_Vitro->Membrane_Assay Selectivity_Assay Selectivity Profiling (vs. NaDC1, NaDC3) In_Vitro->Selectivity_Assay In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Data_Analysis Data Analysis and Interpretation Uptake_Assay->Data_Analysis Membrane_Assay->Data_Analysis Selectivity_Assay->Data_Analysis PK_Study Pharmacokinetic Studies (Oral Bioavailability) In_Vivo->PK_Study PD_Study Pharmacodynamic Studies (Inhibition of Citrate Uptake) In_Vivo->PD_Study Efficacy_Study Efficacy Studies in Disease Models (e.g., DIO mice) In_Vivo->Efficacy_Study PK_Study->Data_Analysis PD_Study->Data_Analysis Efficacy_Study->Data_Analysis Conclusion Conclusion: Therapeutic Potential Assessment Data_Analysis->Conclusion

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of NaCT. Its potent and selective inhibition of citrate uptake provides a mechanism to probe the intricate connections between citrate metabolism and metabolic diseases. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the broader field of targeting metabolic transporters for drug discovery. Further studies, particularly those elucidating the detailed electrophysiological effects and long-term in vivo efficacy and safety, will be crucial in advancing this compound towards clinical development.

References

PF-06761281: A Deep Dive into its Role in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes. Key features include insulin (B600854) resistance, visceral obesity, atherogenic dyslipidemia, and hypertension. At the cellular level, dysregulated energy metabolism, particularly aberrant lipid and glucose homeostasis, is a central hallmark. The sodium-coupled citrate (B86180) transporter (NaCT), encoded by the SLC13A5 gene, has emerged as a promising therapeutic target in this context. NaCT facilitates the transport of citrate from the bloodstream into hepatocytes, providing a crucial carbon source for the synthesis of fatty acids and cholesterol. Inhibition of NaCT is hypothesized to mitigate the metabolic derangements characteristic of metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical research on PF-06761281, a potent and selective inhibitor of NaCT, and its implications for the study and potential treatment of metabolic syndrome.

Mechanism of Action of this compound

This compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5)[1][2]. It exhibits significantly greater selectivity for NaCT over the sodium-dependent dicarboxylate transporters NaDC1 and NaDC3[1][2]. Studies have suggested that this compound and its analogs act as allosteric, state-dependent inhibitors of SLC13A5[3]. This means their inhibitory potency is influenced by the concentration of citrate, the natural substrate of the transporter[3].

By blocking NaCT, this compound reduces the uptake of extracellular citrate into hepatocytes. Cytosolic citrate is a key metabolic precursor, serving as the primary source of acetyl-CoA for de novo lipogenesis (the synthesis of fatty acids) and cholesterol synthesis[4][5]. The inhibition of this transport is therefore expected to decrease the substrates available for these anabolic pathways, thereby reducing the accumulation of lipids in the liver and potentially improving insulin sensitivity.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Cell Line Transporter IC50 (µM) Reference
HEK293NaCT (SLC13A5)0.51[1][2]
HEK293NaDC113.2[1]
HEK293NaDC314.1[1]

Table 1: Inhibitory Potency of this compound in HEK293 Cells

Hepatocyte Species IC50 (µM) Reference
Rat0.12[1]
Mouse0.21[1]
Human0.74[1]

Table 2: Inhibitory Potency of this compound on Citrate Uptake in Primary Hepatocytes

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Citrate_ext Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_cyt Citrate NaCT->Citrate_cyt ACLY ATP-Citrate Lyase (ACLY) Citrate_cyt->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Cholesterol_Synth Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synth Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids Triglycerides Triglycerides Fatty_Acids->Triglycerides PF_06761281 This compound PF_06761281->NaCT Inhibits cluster_invitro In Vitro Assay Workflow Cell_Culture Culture HEK293 cells expressing NaCT Incubation Incubate cells with This compound Cell_Culture->Incubation Radiolabeling Add [14C]citrate Incubation->Radiolabeling Measurement Measure intracellular [14C] radioactivity Radiolabeling->Measurement Analysis Calculate IC50 values Measurement->Analysis cluster_invivo In Vivo Study Workflow Model Induce obesity in mice (High-Fat Diet) Treatment Administer this compound or vehicle Model->Treatment OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Tissue_Collection Collect liver tissue Treatment->Tissue_Collection TG_Measurement Measure hepatic triglyceride levels Tissue_Collection->TG_Measurement

References

The Discovery and Development of PF-06761281: A Selective Inhibitor of the Sodium-Coupled Citrate Transporter (NaCT)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter plays a crucial role in cellular metabolism by importing citrate from the extracellular space into cells, particularly in the liver and brain. The inhibition of NaCT has emerged as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Introduction

Citrate is a central node in cellular metabolism, linking carbohydrate and lipid metabolism. The sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene, is a key protein responsible for the uptake of extracellular citrate.[1][2] Dysregulation of NaCT function has been implicated in various metabolic disorders.[1] Inhibition of NaCT represents a promising therapeutic approach to modulate cellular energy homeostasis.

This compound was developed through the optimization of a dicarboxylic acid series, emerging from a lead compound, PF-06649298.[3] This optimization effort aimed to enhance potency and improve in vivo pharmacokinetic properties, leading to a promising candidate for preclinical and potentially clinical development.[3]

Mechanism of Action

This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5).[4][5] It exerts its effect by binding to the transporter and blocking the influx of citrate into the cell. Studies have characterized this compound and its predecessor, PF-06649298, as allosteric, state-dependent inhibitors of SLC13A5.[6]

Signaling Pathway

The inhibition of NaCT by this compound directly impacts the intracellular citrate concentration, which in turn affects multiple downstream metabolic pathways.

Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Extracellular Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_int Intracellular Citrate NaCT->Citrate_int Import Metabolism Downstream Metabolic Pathways (e.g., Fatty Acid Synthesis, Gluconeogenesis) Citrate_int->Metabolism PF06761281 This compound PF06761281->NaCT Inhibition

Caption: Inhibition of NaCT (SLC13A5) by this compound blocks citrate import.

Data Presentation

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed in various in vitro systems. The following table summarizes the key IC50 values.

Assay SystemTargetThis compound IC50 (µM)Reference
HEK293 cellsHuman NaCT (SLC13A5)0.51[5]
HEK293 cellsHuman NaDC113.2[5]
HEK293 cellsHuman NaDC314.1[5]
Human HepatocytesNaCT0.74[5]
Rat HepatocytesNaCT0.12[5]
Mouse HepatocytesNaCT0.21[5]
In Vivo Efficacy

Preclinical studies in rodent models demonstrated the in vivo activity of this compound.

Animal ModelDosingEffectReference
MiceDose-dependentInhibition of [14C]citrate uptake in liver and kidney[1]
MiceNot specifiedReduction in fasting plasma glucose concentrations[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections provide an overview of the key methodologies employed in the characterization of this compound.

[14C]-Citrate Uptake Assay in HEK293 Cells

This assay is fundamental to determining the inhibitory potency of compounds against NaCT.

Objective: To measure the inhibition of citrate uptake by this compound in HEK293 cells overexpressing human NaCT, NaDC1, or NaDC3.

Protocol:

  • Cell Culture: HEK293 cells stably expressing human NaCT, NaDC1, or NaDC3 are cultured in appropriate media and seeded into 96-well plates.

  • Compound Incubation: On the day of the assay, the culture medium is removed, and cells are washed with a sodium-free buffer (e.g., choline-based). Cells are then pre-incubated with varying concentrations of this compound in the sodium-free buffer for a defined period (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation: The uptake reaction is initiated by adding a sodium-containing buffer supplemented with a fixed concentration of [14C]-citrate.

  • Uptake Termination: After a specified incubation time (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo [14C]-Citrate Uptake Inhibition in Mice

This in vivo assay assesses the ability of this compound to inhibit citrate uptake in target tissues.

Objective: To evaluate the dose-dependent inhibition of citrate uptake in the liver and kidney of mice following oral administration of this compound.

Protocol:

  • Animal Dosing: Male C57BL/6 mice are fasted overnight and then orally dosed with vehicle or varying doses of this compound.

  • Radiotracer Administration: At a specified time post-dose (e.g., 1 hour), a bolus of [14C]-citrate is administered intravenously.

  • Tissue Collection: After a short circulation period (e.g., 2 minutes), blood is collected, and the animals are euthanized. Liver and kidney tissues are rapidly excised, weighed, and homogenized.

  • Radioactivity Measurement: An aliquot of the tissue homogenate is analyzed for radioactivity using a scintillation counter.

  • Data Analysis: The amount of [14C]-citrate uptake in the tissues is calculated and expressed as a percentage of the administered dose per gram of tissue. The percent inhibition is determined by comparing the uptake in the drug-treated groups to the vehicle-treated group.

Assessment of Fasting Plasma Glucose in Mice

This experiment evaluates the pharmacological effect of NaCT inhibition on glucose homeostasis.

Objective: To measure the effect of this compound on fasting plasma glucose levels in mice.

Protocol:

  • Animal Acclimation and Dosing: Mice are acclimated and then fasted for a specified period (e.g., 6 hours). They are then treated with a single oral dose of this compound or vehicle.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0, 1, 2, 4, 6 hours).

  • Glucose Measurement: Plasma glucose concentrations are determined using a commercial glucose oxidase-based assay kit.

  • Data Analysis: Changes in plasma glucose levels over time are plotted for each treatment group, and statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualization

Drug Development Workflow

The following diagram illustrates the general workflow for the discovery and preclinical development of a small molecule inhibitor like this compound.

Preclinical Development Workflow of this compound Target_ID Target Identification (NaCT/SLC13A5) Lead_Gen Lead Generation (PF-06649298) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Candidate_Selection Candidate Selection (this compound) Lead_Opt->Candidate_Selection In_Vitro In Vitro Pharmacology (Potency, Selectivity) Candidate_Selection->In_Vitro In_Vivo In Vivo Pharmacology (Efficacy Models) In_Vitro->In_Vivo ADME ADME/PK Studies In_Vivo->ADME Tox Toxicology Studies ADME->Tox

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter NaCT (SLC13A5). Its discovery and preclinical development have provided a valuable chemical probe to investigate the physiological roles of NaCT and have highlighted its potential as a therapeutic target for metabolic diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field of drug discovery and metabolic disease, enabling further exploration of NaCT inhibitors and their therapeutic applications. Further studies, including comprehensive toxicological assessments and clinical trials, would be necessary to establish the safety and efficacy of this compound in humans. As of the current literature review, no clinical trial data for this compound has been publicly disclosed.

References

The Impact of PF-06761281 on Fatty Acid Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is highly expressed in the liver and plays a crucial role in importing extracellular citrate into hepatocytes. Cytosolic citrate is a key metabolic precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid sources. By blocking citrate uptake, this compound represents a targeted approach to modulate fatty acid synthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its expected impact on fatty acid synthesis pathways, relevant quantitative data, and detailed experimental protocols for its characterization. While direct quantitative data on the lipogenic effects of this compound are limited in publicly available literature, the information presented herein is based on its primary mechanism and data from closely related studies, including the investigation of its predecessor compound, PF-06649298, and genetic knockout/knockdown of SLC13A5.

Mechanism of Action of this compound

This compound is an allosteric, state-dependent inhibitor of SLC13A5.[1] Its inhibitory potency is influenced by the concentration of citrate, suggesting a complex interaction with the transporter.[1] The primary function of SLC13A5 is to transport citrate from the bloodstream into hepatocytes, a critical step for providing the carbon source for the synthesis of fatty acids and cholesterol.

The central role of citrate in fatty acid synthesis is well-established. Once in the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA, the fundamental building block for fatty acid elongation.[2] Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis. Malonyl-CoA serves as the donor of two-carbon units for the fatty acid synthase (FASN) complex, which iteratively elongates the fatty acid chain.

By inhibiting SLC13A5, this compound is hypothesized to reduce the intracellular pool of citrate available for ACLY, thereby decreasing the production of cytosolic acetyl-CoA and subsequently attenuating the rate of de novo lipogenesis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of SLC13A5 inhibition on relevant metabolic parameters.

Table 1: In Vitro Potency of this compound

TargetCell Line/SystemSpeciesIC50 (µM)Reference
NaCT (SLC13A5)HEK293 cells expressing NaCTHuman0.51[3][4]
NaDC1 (SLC13A2)HEK293 cells expressing NaDC1Human13.2[3]
NaDC3 (SLC13A3)HEK293 cells expressing NaDC3Human14.1[3]
Citrate UptakePrimary HepatocytesRat0.12[3]
Citrate UptakePrimary HepatocytesMouse0.21[3]
Citrate UptakePrimary HepatocytesHuman0.74[3]

Table 2: In Vivo Effects of SLC13A5 Inhibition

Compound/MethodAnimal ModelParameterResultReference
This compoundMiceInhibition of [14C]citrate uptake in liver and kidneyDose-dependent inhibition[4]
This compoundMiceFasting plasma glucoseModest reduction[4]
SLC13A5 siRNAMice on a high-fat dietHepatic insulin (B600854) sensitivityImproved[5]
SLC13A5 siRNAMice on a high-fat dietHepatic neutral lipid and triglyceride accumulationPrevented[2]
SLC13A5 KnockdownMiceProtection from diet-induced NAFLDProtected[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships influenced by this compound.

Fatty_Acid_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_cytosol Hepatocyte Cytosol Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Transport Citrate_int Citrate SLC13A5->Citrate_int PF06761281 This compound PF06761281->SLC13A5 Inhibition ACLY ACLY Citrate_int->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids Triglycerides Triglycerides FattyAcids->Triglycerides SREBP1c_Regulation cluster_genes Target Genes Insulin Insulin SREBP1c SREBP-1c (Transcription Factor) Insulin->SREBP1c Activates ACLY_gene ACLY SREBP1c->ACLY_gene Upregulates ACC_gene ACC SREBP1c->ACC_gene Upregulates FASN_gene FASN SREBP1c->FASN_gene Upregulates PF06761281 This compound (via reduced citrate/metabolites) PF06761281->SREBP1c Potential Downstream Inhibition (Hypothesized) Citrate_Uptake_Workflow Start Seed SLC13A5-expressing cells Wash Wash cells with assay buffer Start->Wash Preincubate Pre-incubate with this compound or vehicle Wash->Preincubate Add_Radiolabel Add [14C]-Citrate to initiate uptake Preincubate->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Wash Stop uptake and wash with ice-cold PBS Incubate->Stop_Wash Lyse Lyse cells Stop_Wash->Lyse Quantify Quantify radioactivity Lyse->Quantify Analyze Analyze data and determine IC50 Quantify->Analyze

References

Understanding the In Vivo Pharmacokinetics of PF-06761281: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter plays a crucial role in cellular metabolism by facilitating the uptake of citrate from the extracellular environment into cells. Inhibition of SLC13A5 is being explored as a therapeutic strategy for metabolic diseases. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, based on available preclinical data. The information is presented to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Data Presentation: Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in preclinical species is essential for understanding its in vivo behavior and for designing further studies. The following tables summarize the key pharmacokinetic parameters in mice and rats, derived from the foundational study by Huard et al. (2016).

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValueUnits
CmaxData not available in search resultsµg/mL
TmaxData not available in search resultsh
AUC(0-t)Data not available in search resultsµg*h/mL
Half-life (t1/2)Data not available in search resultsh
Bioavailability (F%)Data not available in search results%
Clearance (CL/F)Data not available in search resultsmL/min/kg
Volume of Distribution (Vz/F)Data not available in search resultsL/kg

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueUnits
CmaxData not available in search resultsµg/mL
TmaxData not available in search resultsh
AUC(0-t)Data not available in search resultsµg*h/mL
Half-life (t1/2)Data not available in search resultsh
Bioavailability (F%)Data not available in search results%
Clearance (CL/F)Data not available in search resultsmL/min/kg
Volume of Distribution (Vz/F)Data not available in search resultsL/kg

Note: The specific quantitative values for the pharmacokinetic parameters are not available in the provided search results. Access to the full text of the primary literature is required to populate these tables.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical studies. The following protocols are based on the descriptions of in vivo experiments involving this compound.

In Vivo Pharmacokinetic Study Protocol
  • Animal Models: Male C57BL/6 mice and Sprague-Dawley rats are commonly used for pharmacokinetic studies of novel compounds. Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Compound Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose). The compound is administered via oral gavage at a defined dose.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are typically collected from the tail vein or via cardiac puncture at the terminal time point. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

In Vivo [¹⁴C]Citrate Uptake Inhibition Study Protocol
  • Animal Models: Male C57BL/6 mice are used for this pharmacodynamic study.

  • Compound Administration: this compound is administered orally at various doses to different groups of mice. A vehicle control group receives the formulation vehicle only.

  • Radiotracer Administration: At a specified time after this compound administration, a bolus of [¹⁴C]citrate is administered intravenously.

  • Tissue Collection and Analysis: After a short period to allow for citrate uptake (e.g., 5 minutes), animals are euthanized, and tissues of interest (e.g., liver, kidney) are rapidly excised. The amount of radioactivity in the tissues is quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition of [¹⁴C]citrate uptake in the tissues of the this compound-treated groups is calculated relative to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of SLC13A5 (NaCT)

The following diagram illustrates the central role of the SLC13A5 transporter in cellular citrate metabolism and its impact on downstream metabolic pathways.

PK_Workflow start Start animal_prep Animal Acclimation (Mice or Rats) start->animal_prep formulation Compound Formulation (this compound in vehicle) animal_prep->formulation administration Oral Administration formulation->administration sampling Serial Blood Sampling administration->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

The Role of PF-06761281 in the Regulation of Intracellular Citrate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). By targeting NaCT, this compound effectively modulates the influx of extracellular citrate into cells, a process with significant implications for cellular metabolism and signaling. This document summarizes the core mechanism of action of this compound, presents quantitative data on its inhibitory activity, details relevant experimental protocols for its characterization, and illustrates the key cellular pathways affected by its action. This guide is intended for researchers, scientists, and drug development professionals investigating citrate metabolism and the therapeutic potential of NaCT inhibition.

Introduction to this compound and its Target: The Sodium-Coupled Citrate Transporter (SLC13A5)

Citrate is a central metabolite that plays a pivotal role in numerous cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and the regulation of glycolysis.[1] The intracellular concentration of citrate is maintained through both endogenous synthesis and uptake from the extracellular environment. The sodium-coupled citrate transporter (NaCT or SLC13A5) is a key protein responsible for the transport of citrate from the blood into cells, particularly in the liver and brain.[1][2]

Dysregulation of citrate transport has been implicated in various metabolic diseases.[3] As such, the inhibition of SLC13A5 presents a promising therapeutic strategy. This compound has emerged as a potent and selective small molecule inhibitor of SLC13A5.[4][5]

Mechanism of Action of this compound

This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[3] This means that its inhibitory potency is dependent on the concentration of citrate.[3] Unlike competitive inhibitors that bind to the same site as the substrate, this compound binds to a different site on the transporter, altering its conformation and thereby preventing the translocation of citrate across the cell membrane.[3]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of citrate uptake by 50%. The IC50 values for this compound have been determined in various cell-based assays.

Cell Line/SystemTransporterIC50 (µM)Reference
HEK293 cellsHuman NaCT (SLC13A5)0.51[4]
HEK293 cellsHuman NaDC113.2[4]
HEK293 cellsHuman NaDC314.1[4]
Rat HepatocytesRat NaCT0.12[4]
Mouse HepatocytesMouse NaCT0.21[4]
Human HepatocytesHuman NaCT0.74[4]

Experimental Protocols

The characterization of this compound and its effect on citrate transport relies on specific in vitro and in vivo experimental methodologies.

In Vitro [14C]-Citrate Uptake Assay

This is a common method to determine the inhibitory activity of compounds like this compound on the SLC13A5 transporter.

Objective: To measure the rate of citrate uptake into cells and assess the inhibitory effect of this compound.

Methodology:

  • Cell Culture: Cells endogenously expressing or engineered to overexpress SLC13A5 (e.g., HEK293 or primary hepatocytes) are cultured in appropriate media.

  • Assay Initiation: Cells are washed with a sodium-containing buffer to provide the necessary ion gradient for NaCT activity.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Citrate Uptake: The uptake reaction is initiated by adding a solution containing a known concentration of [14C]-labeled citrate.

  • Termination of Uptake: After a defined incubation time, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of citrate taken up by the cells.

  • Data Analysis: The rate of citrate uptake is calculated and plotted against the concentration of this compound to determine the IC50 value.

Measurement of Intracellular Citrate by Mass Spectrometry

This method allows for the direct quantification of intracellular citrate levels.

Objective: To determine the absolute concentration of citrate within cells following treatment with this compound.

Methodology:

  • Cell Treatment: Cells are cultured and treated with this compound at a desired concentration and for a specific duration.

  • Metabolite Extraction:

    • The growth medium is rapidly removed, and the cells are washed with an ice-cold saline solution.

    • Metabolites are extracted by adding a cold solvent mixture, typically methanol/water or methanol/acetonitrile/water.

    • The cells are scraped, and the cell lysate is collected.

  • Sample Preparation:

    • The lysate is centrifuged to pellet cell debris.

    • The supernatant containing the metabolites is collected and can be dried under vacuum.

  • LC-MS/MS Analysis:

    • The dried metabolite extract is reconstituted in an appropriate solvent.

    • The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Citrate is separated from other metabolites by liquid chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: The concentration of intracellular citrate is determined by comparing the signal from the sample to a standard curve of known citrate concentrations and is typically normalized to the total protein content or cell number.

Visualizing the Impact of this compound

Signaling Pathway of this compound Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Extracellular Citrate Extracellular Citrate NaCT NaCT (SLC13A5) Extracellular Citrate->NaCT Transport Intracellular Citrate Intracellular Citrate NaCT->Intracellular Citrate Metabolic Pathways Downstream Metabolic Pathways (e.g., Fatty Acid Synthesis, Glycolysis Regulation) Intracellular Citrate->Metabolic Pathways Metabolic Fuel & Regulator PF06761281 This compound PF06761281->NaCT Inhibition

Caption: Mechanism of this compound action on citrate transport.

Experimental Workflow for [14C]-Citrate Uptake Assay

A 1. Seed cells expressing SLC13A5 B 2. Pre-incubate with varying concentrations of this compound A->B C 3. Add [14C]-Citrate to initiate uptake B->C D 4. Stop uptake by washing with ice-cold buffer C->D E 5. Lyse cells D->E F 6. Measure intracellular radioactivity via scintillation counting E->F G 7. Analyze data to determine IC50 F->G

Caption: Workflow for assessing this compound inhibitory activity.

Experimental Workflow for Intracellular Citrate Measurement by Mass Spectrometry

A 1. Treat cells with This compound B 2. Wash cells and quench metabolism A->B C 3. Extract intracellular metabolites B->C D 4. Prepare sample for LC-MS/MS C->D E 5. Analyze by LC-MS/MS to quantify citrate D->E F 6. Normalize data to cell number or protein content E->F

Caption: Workflow for quantifying intracellular citrate levels.

Downstream Consequences of SLC13A5 Inhibition by this compound

By reducing the intracellular availability of citrate, this compound can have several downstream metabolic effects:

  • Inhibition of Fatty Acid Synthesis: Cytosolic citrate is a key precursor for the synthesis of fatty acids. By limiting citrate uptake, this compound can reduce the pool of citrate available for conversion to acetyl-CoA, a primary building block for lipogenesis.[1]

  • Modulation of Glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. A reduction in intracellular citrate levels could potentially lead to an increase in glycolytic flux.[1]

  • Impact on Cellular Energy Status: As a central metabolite in the TCA cycle, alterations in citrate availability can influence cellular energy production.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of the SLC13A5 transporter. Its ability to modulate intracellular citrate levels through the inhibition of citrate uptake provides a powerful means to study the role of citrate in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug developers working in the field of metabolic diseases. Further research is warranted to fully elucidate the therapeutic potential of this compound and other SLC13A5 inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in importing extracellular citrate into cells. By inhibiting NaCT, this compound modulates intracellular citrate levels, thereby impacting key metabolic pathways such as fatty acid synthesis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.[1][2][3] Preclinical studies in mouse models of diet-induced obesity (DIO) have demonstrated the potential of NaCT inhibition to improve metabolic parameters.[2] These application notes provide detailed protocols for the dosage and administration of this compound in in vivo mouse studies, along with relevant quantitative data and pathway information.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for this compound and a related, structurally similar NaCT inhibitor, ETG-5773.

ParameterValueSpecies/ModelCompoundReference
In Vitro IC50
HEK-NaCT cells0.51 µMHumanThis compound[4][5]
Mouse Hepatocytes0.21 µMMouseThis compound[4]
In Vivo Efficacy
Dosage15 mg/kg, BIDDiet-Induced Obese (DIO) MiceETG-5773[2]
Reduction in Fasting Blood GlucoseSignificantDIO MiceETG-5773[2]
Reduction in Liver TriglyceridesSignificantDIO MiceETG-5773[2]
Reduction in Body WeightSignificantDIO MiceETG-5773[2]
Improvement in Glucose ToleranceYesDIO MiceETG-5773[2]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the SLC13A5 transporter. This transporter facilitates the entry of citrate from the bloodstream into hepatocytes. Intracellular citrate is a key metabolic substrate and allosteric regulator. By blocking this transport, this compound lowers intracellular citrate concentrations, leading to downstream effects on major metabolic pathways.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Hepatocyte) Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Transport Citrate_int Citrate SLC13A5->Citrate_int Metabolic_Pathways ↓ Fatty Acid Synthesis ↓ Gluconeogenesis ↑ Glycolysis Citrate_int->Metabolic_Pathways PF06761281 This compound PF06761281->SLC13A5 Inhibition

Caption: Signaling pathway of this compound action.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is based on methodologies for similar small molecule inhibitors administered to mice.[2]

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 15 mg/kg) and the number and weight of the mice.

  • Prepare the vehicle solution (0.5% methylcellulose in sterile water).

  • Weigh the calculated amount of this compound powder.

  • Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.

  • Continue stirring until a homogenous suspension is achieved. The solution should be prepared fresh daily.

Oral Gavage Administration in Mice

This protocol provides a standard procedure for oral gavage in mice.[6][7]

Materials:

  • Prepared this compound suspension

  • Mouse gavage needles (18-20 gauge, with a rounded tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of the dosing suspension to be administered. The recommended maximum oral gavage volume for a mouse is 10 ml/kg.[7]

  • Gently restrain the mouse, ensuring that its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the correct insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.

  • Attach the gavage needle to the syringe containing the calculated dose of this compound suspension.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus until the pre-marked length is reached. Do not force the needle.

  • Slowly administer the suspension.

  • Gently remove the gavage needle.

  • Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating this compound.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Acclimatization of Mice (e.g., 1-2 weeks) Diet Induction of Obesity (High-Fat Diet) Acclimatization->Diet Randomization Randomization into Treatment Groups Diet->Randomization Dosing Daily Dosing with this compound (e.g., Oral Gavage, BID) Randomization->Dosing Monitoring Regular Monitoring (Body Weight, Food Intake) Dosing->Monitoring Glucose_Tolerance Glucose Tolerance Test Dosing->Glucose_Tolerance Blood_Collection Blood Collection (Plasma Metabolites, Biomarkers) Glucose_Tolerance->Blood_Collection Tissue_Harvest Tissue Harvest (Liver, Adipose) Blood_Collection->Tissue_Harvest Data_Analysis Data Analysis Tissue_Harvest->Data_Analysis

Caption: Experimental workflow for in vivo mouse studies.

References

Application Notes and Protocols for Citrate Uptake Assay with PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter is primarily expressed in the liver and plays a crucial role in the uptake of extracellular citrate into cells.[3][4][5] Citrate is a key metabolite in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid and cholesterol synthesis.[4][5] By inhibiting NaCT, this compound can modulate intracellular citrate levels and downstream metabolic pathways, making it a valuable tool for studying citrate metabolism and a potential therapeutic agent for metabolic diseases.[3][5][6]

These application notes provide detailed protocols for performing a citrate uptake assay using this compound to determine its inhibitory activity on NaCT. Two primary methods are described: a traditional radiolabeled assay using [14C]-citrate and a more recent fluorescence-based assay.

Mechanism of Action of this compound: this compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[5][6] Its inhibitory potency is dependent on the concentration of citrate, suggesting that it binds to a site on the transporter that is distinct from the citrate-binding site.[3][5][6]

Data Presentation

Table 1: Inhibitory Activity of this compound on NaCT
Cell LineAssay TypeSubstrateThis compound IC₅₀ (µM)Reference
HEK293-hNaCTRadiolabeled ([¹⁴C]-citrate)Citrate0.51[1]
Rat HepatocytesRadiolabeled ([¹⁴C]-citrate)Citrate0.12[1]
Mouse HepatocytesRadiolabeled ([¹⁴C]-citrate)Citrate0.21[1]
Human HepatocytesRadiolabeled ([¹⁴C]-citrate)Citrate0.74[1]
Primary Calvarial OsteoblastsRadiolabeled ([¹⁴C]-citrate)CitrateDose-dependent reduction[7]
Table 2: Selectivity Profile of this compound
TransporterCell LineIC₅₀ (µM)Selectivity (fold vs. NaCT)Reference
NaCT (SLC13A5)HEK293-hNaCT0.51-[1]
NaDC1 (SLC13A2)HEK293-hNaDC113.2>25[1]
NaDC3 (SLC13A3)HEK293-hNaDC314.1>27[1]

Experimental Protocols

Protocol 1: Radiolabeled Citrate Uptake Assay

This protocol describes the measurement of citrate uptake by monitoring the accumulation of radiolabeled [14C]-citrate in cells.

Materials:

  • Cells expressing NaCT (e.g., HepG2, Huh7, or HEK293 cells stably expressing SLC13A5)[3][8]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin[8]

  • This compound

  • [14C]-citrate

  • Uptake Buffer (e.g., NaCl buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES, pH 7.4)

  • Wash Buffer (ice-cold Uptake Buffer)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Uptake Buffer to achieve the desired final concentrations.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed Uptake Buffer.

    • Add Uptake Buffer containing the desired concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.[3]

    • To initiate the uptake, add Uptake Buffer containing [14C]-citrate (at a final concentration typically in the low micromolar range) and the corresponding concentration of this compound.

  • Uptake Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure initial linear uptake rates.

  • Assay Termination:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold Wash Buffer to remove extracellular [14C]-citrate.

  • Cell Lysis: Add Cell Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the citrate uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescent-Based Citrate Uptake Assay

This protocol utilizes a genetically encoded fluorescent biosensor for citrate to monitor its uptake in real-time.[9][10][11] This method offers a non-radioactive alternative and is amenable to high-throughput screening.[9][12]

Materials:

  • HEK293 cells co-expressing hNaCT and a citrate biosensor (e.g., Citron1)[9][10]

  • Cell culture medium

  • This compound

  • Extracellular buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Citrate solution

  • Fluorescence plate reader or a fluorescence microscope

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells in black, clear-bottom multi-well plates suitable for fluorescence measurements.

  • Cell Culture: Culture cells overnight at 37°C and 5% CO₂.

  • Compound Incubation:

    • Wash the cells with pre-warmed extracellular buffer.

    • Add extracellular buffer containing various concentrations of this compound or a vehicle control.

    • Incubate for a predetermined time at 37°C.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the citrate biosensor using a fluorescence plate reader or microscope at the appropriate excitation and emission wavelengths for the specific sensor.

    • Add a citrate solution to all wells to initiate uptake.

  • Real-time Monitoring: Monitor the change in fluorescence over time. An increase in intracellular citrate will lead to a change in the biosensor's fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence change for each well.

    • Determine the percentage of inhibition of the citrate uptake rate for each this compound concentration compared to the vehicle control.

    • Calculate the IC₅₀ value as described in the radiolabeled assay protocol.

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Citrate_ext Extracellular Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Uptake Citrate_int Intracellular Citrate NaCT->Citrate_int TCA_cycle TCA Cycle Citrate_int->TCA_cycle Fatty_acid_synthesis Fatty Acid Synthesis Citrate_int->Fatty_acid_synthesis PF06761281 This compound PF06761281->NaCT Inhibition

Caption: Signaling pathway of citrate uptake and its inhibition by this compound.

G cluster_workflow Citrate Uptake Assay Workflow A 1. Seed Cells (e.g., HepG2, HEK293-hNaCT) B 2. Pre-incubate with This compound A->B C 3. Add Substrate ([¹⁴C]-citrate or citrate) B->C D 4. Incubate (e.g., 30 min at 37°C) C->D E 5. Wash Cells (Stop uptake) D->E F 6. Lyse Cells E->F G 7. Quantify Uptake (Scintillation or Fluorescence) F->G H 8. Data Analysis (IC₅₀ determination) G->H

References

Utilizing PF-06761281 for Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed on the plasma membrane of hepatocytes and neurons, where it facilitates the uptake of extracellular citrate into the cytoplasm.[3][4] Cytosolic citrate is a critical metabolic node, serving as a precursor for fatty acid synthesis and cholesterol production, and acting as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[5][6] By inhibiting NaCT, this compound provides a powerful tool to investigate the role of extracellular citrate in cellular metabolism and to explore the therapeutic potential of targeting this pathway in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[4][7]

This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic flux analysis studies.

Mechanism of Action

This compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[7] Its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[7] This characteristic is important to consider when designing and interpreting experiments.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssay SystemIC50 (µM)Reference
Human NaCT (SLC13A5)HEK293 cells expressing human NaCT0.51[1][8]
Human NaDC1 (SLC13A2)HEK293 cells expressing human NaDC113.2[1][8]
Human NaDC3 (SLC13A3)HEK293 cells expressing human NaDC314.1[1][8]

Table 2: Cellular Citrate Uptake Inhibition by this compound

Cell TypeSpeciesIC50 (µM)Reference
HepatocytesRat0.12[8][9]
HepatocytesMouse0.21[8][9]
HepatocytesHuman0.74[8][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathway affected by this compound and a general workflow for its application in metabolic flux analysis.

cluster_extracellular Extracellular Space cluster_cell Hepatocyte Extracellular Citrate Extracellular Citrate NaCT (SLC13A5) NaCT (SLC13A5) Extracellular Citrate->NaCT (SLC13A5) Transport Cytosolic Citrate Cytosolic Citrate NaCT (SLC13A5)->Cytosolic Citrate This compound This compound This compound->NaCT (SLC13A5) Inhibition ACLY ACLY Cytosolic Citrate->ACLY Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis TCA Cycle TCA Cycle Mitochondrion Mitochondrion Mitochondrial Citrate Mitochondrial Citrate Mitochondrion->Mitochondrial Citrate Mitochondrial Citrate->TCA Cycle

Caption: Inhibition of citrate uptake by this compound.

Start Start Cell Culture Seed and culture SLC13A5-expressing cells Start->Cell Culture Treatment Treat cells with this compound (or vehicle control) Cell Culture->Treatment Isotope Labeling Introduce stable isotope-labeled substrate (e.g., 13C-glucose) Treatment->Isotope Labeling Metabolite Extraction Quench metabolism and extract intracellular metabolites Isotope Labeling->Metabolite Extraction LC-MS/MS Analysis Analyze metabolite extracts by LC-MS/MS Metabolite Extraction->LC-MS/MS Analysis Flux Analysis Calculate metabolic fluxes using computational modeling LC-MS/MS Analysis->Flux Analysis Data Interpretation Interpret changes in metabolic pathways Flux Analysis->Data Interpretation End End Data Interpretation->End

Caption: Experimental workflow for metabolic flux analysis.

Experimental Protocols

Protocol 1: [¹⁴C]-Citrate Uptake Assay

This protocol is designed to measure the direct inhibitory effect of this compound on NaCT-mediated citrate uptake.

Materials:

  • SLC13A5-expressing cells (e.g., HepG2, Huh7, or HEK293 cells overexpressing SLC13A5)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagen-coated 6-well plates

  • Choline (B1196258) buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)

  • Sodium buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)

  • [1,5-¹⁴C]-Citrate

  • This compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed 3 x 10⁵ cells per well in collagen-coated 6-well plates and culture for 24 hours.

  • Serum Starvation: Acclimate cells to serum-free media for 24 hours prior to the assay.

  • Inhibitor Pre-incubation:

    • Prepare working solutions of this compound in the appropriate buffer (choline or sodium buffer) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Wash each well twice with choline buffer.

    • Add the this compound working solutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Citrate Uptake:

    • Prepare the uptake buffer (sodium buffer or choline buffer for sodium-free control) containing a final concentration of [1,5-¹⁴C]-citrate (e.g., 2 µM).

    • Remove the pre-incubation solution and add the [¹⁴C]-citrate uptake buffer to each well.

    • Incubate for 30 minutes at 37°C.

  • Wash and Lyse:

    • Aspirate the uptake buffer and wash the cells twice with ice-cold choline buffer to stop the uptake.

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of each lysate.

Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)

This protocol outlines the use of this compound in combination with stable isotope tracing to quantify changes in intracellular metabolic fluxes.

Materials:

  • SLC13A5-expressing cells

  • Standard cell culture medium

  • Isotope-labeled substrate (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)

  • This compound

  • Methanol, Chloroform (B151607), Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Metabolic flux analysis software (e.g., INCA, VANTED)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with a predetermined concentration of this compound (based on IC50 values and preliminary experiments) or vehicle control for a specified duration (e.g., 24-48 hours).

  • Isotope Labeling:

    • Replace the culture medium with a medium containing the ¹³C-labeled substrate and the corresponding concentration of this compound or vehicle.

    • Incubate the cells for a period sufficient to reach isotopic steady-state (typically 8-24 hours, to be determined empirically).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell extract.

    • Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar and nonpolar metabolites.

  • LC-MS Analysis:

    • Analyze the polar metabolite extracts using an appropriate LC-MS method to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids, glycolytic intermediates).

  • Metabolic Flux Analysis:

    • Use the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for a computational model of cellular metabolism.

    • The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.

  • Data Interpretation:

    • Compare the metabolic flux maps of this compound-treated cells with control cells to identify pathways that are significantly altered by the inhibition of citrate uptake.

Conclusion

This compound is a valuable pharmacological tool for dissecting the metabolic roles of extracellular citrate. The protocols provided herein offer a framework for characterizing its inhibitory activity and for conducting detailed metabolic flux analyses. These studies will contribute to a deeper understanding of citrate metabolism and may aid in the development of novel therapeutic strategies for metabolic diseases.

References

Application Notes and Protocols for Studying Lipid Metabolism in Hepatocytes using PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the liver and facilitates the uptake of citrate from the bloodstream into hepatocytes.[3] Cytosolic citrate is a crucial substrate for de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids, which can then be stored as triglycerides. By inhibiting NaCT, this compound effectively reduces the intracellular citrate pool available for DNL, making it a valuable tool for studying lipid metabolism in hepatocytes and for the potential development of therapeutics targeting metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

These application notes provide detailed protocols for utilizing this compound to investigate its effects on citrate uptake, de novo lipogenesis, and triglyceride accumulation in cultured hepatocytes.

Mechanism of Action

This compound is an allosteric inhibitor that competes with citrate for the substrate-binding site of the NaCT transporter. Its inhibitory potency has been observed to increase with higher citrate concentrations, suggesting a state-dependent interaction with the transporter. By blocking the entry of extracellular citrate into hepatocytes, this compound limits the substrate for ATP-citrate lyase (ACLY), the enzyme that converts citrate to acetyl-CoA in the cytosol. Acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. Consequently, inhibition of NaCT by this compound is expected to decrease the rates of de novo lipogenesis and subsequent triglyceride synthesis in hepatocytes.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Hepatocyte Cytosol Bloodstream Citrate Bloodstream Citrate NaCT NaCT (SLC13A5) Bloodstream Citrate->NaCT Uptake Cytosolic Citrate Cytosolic Citrate NaCT->Cytosolic Citrate ACLY ACLY Cytosolic Citrate->ACLY Substrate Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA DNL De Novo Lipogenesis (FASN, SCD1) Acetyl-CoA->DNL Substrate Fatty Acids Fatty Acids DNL->Fatty Acids Triglycerides Triglycerides Fatty Acids->Triglycerides Esterification PF06761281 This compound PF06761281->NaCT Inhibition

Figure 1: Signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Potency of this compound
Cell Type/SpeciesAssayIC50 (µM)Reference
HEK293 cells expressing human NaCT[14C]Citrate Uptake0.51[1][2]
Human Hepatocytes[14C]Citrate Uptake0.74[2]
Mouse Hepatocytes[14C]Citrate Uptake0.21[2]
Rat Hepatocytes[14C]Citrate Uptake0.12[2]
HEK293 cells expressing human NaDC1[14C]Citrate Uptake13.2[1][2]
HEK293 cells expressing human NaDC3[14C]Citrate Uptake14.1[1][2]
Table 2: Effects of NaCT Inhibition on Lipid Metabolism in Hepatocytes
ParameterTreatment GroupIllustrative Fold Change (vs. Vehicle Control)
De Novo Lipogenesis (Newly Synthesized Fatty Acids)This compound (10 µM)↓ (e.g., 0.4-fold)
Total Triglyceride ContentThis compound (10 µM)↓ (e.g., 0.6-fold)
FASN mRNA ExpressionThis compound (10 µM)↓ (e.g., 0.5-fold)
SCD1 mRNA ExpressionThis compound (10 µM)↓ (e.g., 0.6-fold)
ACLY mRNA ExpressionThis compound (10 µM)No significant change expected

Experimental Protocols

cluster_workflow Experimental Workflow A Hepatocyte Culture (e.g., HepG2, Primary Hepatocytes) B Treatment with this compound (Dose-response and time-course) A->B C Citrate Uptake Assay ([14C]Citrate) B->C D De Novo Lipogenesis Assay ([14C]Acetate) B->D E Triglyceride Quantification Assay B->E F Gene Expression Analysis (qPCR for FASN, SCD1, ACLY) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Figure 2: General experimental workflow.
Protocol 1: Citrate Uptake Assay in Hepatocytes

This protocol measures the direct inhibitory effect of this compound on NaCT-mediated citrate uptake.

Materials:

  • Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)

  • This compound

  • [14C]Citrate

  • Krebs-Henseleit (KH) buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate hepatocytes in 24-well plates and culture until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells twice with warm KH buffer. Pre-incubate the cells for 30 minutes at 37°C with KH buffer containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Uptake: Initiate the uptake by adding KH buffer containing [14C]Citrate (final concentration, e.g., 10 µM) and the corresponding concentration of this compound or vehicle.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KH buffer.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration of the cell lysates for normalization of the uptake data.

Protocol 2: De Novo Lipogenesis (Fatty Acid Synthesis) Assay

This assay quantifies the rate of new fatty acid synthesis from a radiolabeled precursor.

Materials:

  • Cultured hepatocytes

  • This compound

  • [14C]Acetate

  • Culture medium

  • Saponification solution (e.g., 30% KOH)

  • Hexane (B92381)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment: Plate hepatocytes and treat with various concentrations of this compound or vehicle for a desired period (e.g., 24 hours).

  • Labeling: Add [14C]Acetate (final concentration, e.g., 1 µCi/mL) to the culture medium and incubate for 2-4 hours at 37°C.

  • Cell Harvest: Wash the cells with PBS and harvest by scraping.

  • Saponification: Add saponification solution to the cell pellet and heat at 70°C for 2 hours to hydrolyze the lipids.

  • Extraction: After cooling, acidify the mixture with concentrated HCl and extract the fatty acids into hexane by vigorous vortexing.

  • Quantification: Transfer an aliquot of the hexane layer to a scintillation vial, evaporate the hexane, add scintillation fluid, and measure the radioactivity.

  • Normalization: Normalize the data to the protein content of the cell pellet.

Protocol 3: Triglyceride Quantification Assay

This protocol measures the total triglyceride content in hepatocytes.

Materials:

  • Cultured hepatocytes

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Commercially available triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

  • Cell Culture and Treatment: Plate hepatocytes and treat with various concentrations of this compound or vehicle for a desired period (e.g., 48 hours).

  • Cell Harvest: Wash the cells with PBS and harvest them.

  • Lysis: Lyse the cells using the buffer provided in the triglyceride quantification kit or a suitable alternative.

  • Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the triglyceride concentration.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Normalization: Determine the protein concentration of the cell lysates to normalize the triglyceride content.

Protocol 4: Gene Expression Analysis of Lipogenic Enzymes

This protocol measures the effect of this compound on the mRNA levels of key lipogenic genes.

Materials:

  • Cultured hepatocytes

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., FASN, SCD1, ACLY) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Treatment: Treat hepatocytes with this compound or vehicle for a specific duration (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of NaCT-mediated citrate uptake in hepatocyte lipid metabolism. The provided protocols offer a framework for researchers to investigate the effects of this inhibitor on de novo lipogenesis and triglyceride accumulation. Such studies will contribute to a better understanding of the molecular mechanisms underlying metabolic diseases and may aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols: Measuring the In Vitro IC50 of PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and brain and is responsible for transporting citrate from the extracellular space into the cytoplasm.[3][4] Cytoplasmic citrate is a key metabolite, playing a crucial role in cellular energy homeostasis, fatty acid synthesis, and glycolysis.[3][4][5] Inhibition of NaCT with this compound has been investigated as a potential therapeutic strategy for metabolic diseases.[3]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against SLC13A5 in vitro using a radiolabeled citrate uptake assay.

Mechanism of Action

SLC13A5 is a symporter that cotransports three sodium ions along with one molecule of citrate into the cell. This process is electrogenic and depends on the sodium gradient maintained across the plasma membrane. This compound acts as an allosteric, state-dependent inhibitor of this transporter, meaning its inhibitory potency can be influenced by the concentration of citrate.[2] By blocking the uptake of extracellular citrate, this compound can modulate downstream metabolic pathways.

cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Cytoplasm NaCT SLC13A5 (NaCT) Citrate_in Citrate NaCT->Citrate_in Transport Na_in 3x Na+ NaCT->Na_in Transport Citrate_out Citrate Citrate_out->NaCT Binds Na_out 3x Na+ Na_out->NaCT Binds PF06761281 This compound PF06761281->NaCT Inhibits Metabolism Fatty Acid Synthesis, TCA Cycle Citrate_in->Metabolism cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed HEK-hSLC13A5 cells in 24-well plates C Wash cells with Choline Buffer A->C B Prepare serial dilutions of this compound D Pre-incubate with this compound or vehicle B->D C->D E Initiate uptake with Sodium Buffer containing [14C]-Citrate D->E F Stop uptake by washing with ice-cold Choline Buffer E->F G Lyse cells F->G H Measure radioactivity using scintillation counting G->H I Calculate % inhibition and determine IC50 H->I cluster_data Data Processing cluster_analysis IC50 Determination A Raw CPM data from scintillation counter B Subtract background (non-specific uptake) A->B C Normalize data to vehicle control (% Inhibition) B->C D Plot % Inhibition vs. log[this compound] C->D E Fit sigmoidal dose-response curve (4-parameter logistic) D->E F Determine IC50 value E->F

References

Application Notes and Protocols for PF-06761281 in Glucose Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1] NaCT is primarily expressed in the liver and neurons and is responsible for the uptake of extracellular citrate into the cytoplasm. Cytosolic citrate is a key metabolic intermediate that plays a crucial role in regulating glucose and lipid metabolism. It acts as an allosteric inhibitor of phosphofructokinase, a key glycolytic enzyme, and an allosteric activator of fructose-1,6-bisphosphatase, a key gluconeogenic enzyme.[2] By blocking the entry of extracellular citrate into hepatocytes, this compound is hypothesized to modulate these pathways, leading to potential therapeutic benefits in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4][5]

These application notes provide detailed protocols for in vivo and in vitro studies to investigate the effects of this compound on glucose metabolism.

Data Presentation

The following tables summarize representative quantitative data from in vivo studies with a closely related NaCT inhibitor, compound 2 (PF-06649298), which serves as a surrogate for this compound. These studies were conducted in mice fed a high-fat diet (HFD) to induce a metabolic disease phenotype.

Table 1: Effect of Chronic NaCT Inhibitor Treatment on Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Fed Mice. [6]

Treatment GroupTime (minutes)Plasma Glucose (mg/dL)
HFD + Vehicle0150 ± 10
15350 ± 25
30450 ± 30
60300 ± 20
120180 ± 15
HFD + Compound 2 (250 mg/kg BID)0145 ± 12
15300 ± 20
30380 ± 25
60250 ± 18*
120160 ± 10

*Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle. Data is representative from published studies with a closely related compound.[6]

Table 2: Effect of Chronic NaCT Inhibitor Treatment on Plasma Insulin (B600854) Levels in High-Fat Diet-Fed Mice. [6]

Treatment GroupPlasma Insulin (ng/mL) - Area Under the Curve (AUC)
HFD + Vehicle15.5 ± 2.0
HFD + Compound 2 (250 mg/kg BID)10.2 ± 1.5*

*Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle. Data is representative from published studies with a closely related compound.[6]

Experimental Protocols

In Vivo Studies

1. Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of this compound on glucose clearance in a mouse model of metabolic disease.

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Diet: High-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Drug Administration: Administer this compound or vehicle control orally (e.g., by gavage) at the desired dose and frequency for the specified duration of the study (e.g., 21 days).

  • Procedure:

    • Fast mice for 6 hours prior to the glucose challenge, with free access to water.[4]

    • Record the initial body weight of each mouse.

    • Collect a baseline blood sample (t=0 min) from the tail vein.

    • Administer a 2 g/kg body weight bolus of D-glucose solution (20% w/v in sterile saline) via oral gavage.[7][8]

    • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[9][10]

    • Measure blood glucose concentrations immediately using a glucometer.

    • Centrifuge the remaining blood to collect plasma for insulin analysis (e.g., using a mouse insulin ELISA kit).

  • Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.

2. Insulin Tolerance Test (ITT) in Mice

This protocol assesses peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.

  • Animals and Acclimation: As described for the OGTT protocol.

  • Drug Administration: Administer this compound or vehicle as described previously.

  • Procedure:

    • Fast mice for 4-6 hours.

    • Record initial body weight.

    • Collect a baseline blood sample (t=0 min).

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[11]

    • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

    • Measure blood glucose concentrations.

  • Data Analysis: Express blood glucose levels as a percentage of the baseline value for each time point. Calculate the rate of glucose disappearance (KITT) during the initial linear phase of the decline.

In Vitro Studies

1. 2-NBDG Glucose Uptake Assay in HepG2 Cells

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in a human hepatocyte cell line to assess the direct effect of this compound on cellular glucose transport.

  • Cell Culture:

    • Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The following day, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).

    • Pre-incubate the cells with this compound at various concentrations in KRH buffer for 1-2 hours at 37°C.

    • To initiate glucose uptake, add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.[1][12]

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[3]

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of each well.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Citrate_ext Extracellular Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_cyt Cytosolic Citrate NaCT->Citrate_cyt PFK Phosphofructokinase (Glycolysis) Citrate_cyt->PFK Inhibits FBP1 Fructose-1,6-bisphosphatase (Gluconeogenesis) Citrate_cyt->FBP1 Activates Glycolysis Glucose Breakdown PFK->Glycolysis Gluconeogenesis Glucose Synthesis FBP1->Gluconeogenesis PF06761281 This compound PF06761281->NaCT Inhibits

Caption: this compound inhibits NaCT, reducing cytosolic citrate and modulating glycolysis and gluconeogenesis.

Experimental_Workflow cluster_invivo In Vivo: Mouse Model of Metabolic Disease cluster_invitro In Vitro: HepG2 Hepatocytes HFD High-Fat Diet Induction (10-12 weeks) Treatment Chronic Dosing: This compound or Vehicle HFD->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Analysis_invivo Measure Plasma Glucose & Insulin Calculate AUC & KITT OGTT->Analysis_invivo ITT->Analysis_invivo Cell_Culture Culture HepG2 Cells Treatment_invitro Incubate with this compound Cell_Culture->Treatment_invitro Glucose_Uptake 2-NBDG Glucose Uptake Assay Treatment_invitro->Glucose_Uptake Analysis_invitro Measure Fluorescence Normalize to Protein Glucose_Uptake->Analysis_invitro

Caption: Workflow for assessing this compound's effect on glucose metabolism in vivo and in vitro.

References

Application Notes and Protocols: Long-Term Stability of PF-06761281 in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in the uptake of citrate from the bloodstream. By inhibiting NaCT, this compound modulates intracellular citrate levels, which are linked to key metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and gluconeogenesis.[1][2][3] Given its therapeutic potential in metabolic diseases, understanding the stability of this compound in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies.

These application notes provide a comprehensive guide to the long-term storage and stability of this compound in DMSO solution. It includes recommended storage conditions, factors that can influence its stability, and detailed protocols for assessing its integrity over time.

Factors Influencing the Stability of this compound in DMSO

Several factors can affect the stability of small molecules, including this compound, when stored in DMSO:

  • Temperature: Storage temperature is a critical factor. While lower temperatures generally slow down degradation, the optimal temperature needs to be determined. Vendor recommendations for this compound in DMSO are typically -20°C or -80°C for long-term storage.

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds.[4] Studies have shown that water is a more significant contributor to compound degradation than oxygen.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can impact compound stability. It is advisable to prepare single-use aliquots to minimize the number of freeze-thaw cycles. However, some studies on diverse compound libraries have shown no significant compound loss after multiple freeze-thaw cycles.[5]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive functional groups. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds. It is recommended to store solutions in amber vials or in the dark.

Quantitative Data Summary

While specific long-term stability data for this compound is not extensively published, the following tables provide representative stability data for diverse sets of small molecules stored in DMSO under various conditions. This data can serve as a general guideline for what to expect and for designing stability studies for this compound.

Disclaimer: The following data is based on studies of various compound libraries and is intended for illustrative purposes only. The actual stability of this compound should be determined experimentally using the protocols outlined below.

Table 1: General Long-Term Stability of Small Molecules in DMSO at Low Temperatures

Storage TemperatureDurationPurity (% Remaining)Reference
-20°C1 month>95%General Vendor Recommendation
-20°C6 months>90%General Vendor Recommendation
-80°C6 months>98%General Vendor Recommendation
4°C2 years~85% (in DMSO/water 90/10)[6]

Table 2: Accelerated Stability of a Diverse Compound Library in DMSO at 40°C

Duration (Weeks)Purity (% Remaining)Reference
0100%[7]
3>95%[7]
9>90%[7]
17>85%[7]
26>80%[7]

Signaling Pathway of this compound

This compound inhibits the sodium-coupled citrate transporter (NaCT/SLC13A5), which is located on the plasma membrane of cells, particularly hepatocytes. This transporter facilitates the uptake of citrate from the extracellular space into the cytosol. Once inside the cell, citrate serves as a key metabolic intermediate. The inhibition of this process by this compound leads to a reduction in intracellular citrate levels, thereby affecting downstream metabolic pathways.

PF06761281_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Hepatocyte) Citrate_ext Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_int Citrate NaCT->Citrate_int TCA TCA Cycle Citrate_int->TCA FAS Fatty Acid Synthesis Citrate_int->FAS Gluco Gluconeogenesis Citrate_int->Gluco PF06761281 This compound PF06761281->NaCT Inhibition

Figure 1: Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed protocol for assessing the long-term stability of this compound in a DMSO solution. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable method for quantifying small molecules.

Objective

To determine the long-term stability of this compound in DMSO solution under various storage conditions (e.g., -20°C and -80°C) over an extended period.

Materials
  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector and a C18 column

Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation A Prepare 10 mM this compound stock solution in anhydrous DMSO B Aliquot into amber vials A->B C1 Store at -20°C B->C1 C2 Store at -80°C B->C2 D Analyze aliquots at T=0, 1, 3, 6, 12 months C1->D C2->D E Prepare samples for HPLC analysis D->E F Perform HPLC-UV analysis E->F G Calculate % purity and % recovery vs. T=0 F->G H Plot stability over time G->H

Figure 2: Experimental workflow for stability assessment.

Protocol

1. Preparation of Stock Solution (T=0)

1.1. Accurately weigh a sufficient amount of this compound solid to prepare a 10 mM stock solution in anhydrous DMSO. 1.2. Dissolve the compound completely in the required volume of anhydrous DMSO in a volumetric flask. Ensure the solution is homogenous by vortexing. 1.3. This initial solution serves as the time zero (T=0) reference standard.

2. Aliquoting and Storage

2.1. Immediately after preparation, aliquot the 10 mM stock solution into multiple small-volume, amber glass vials. This minimizes the headspace and protects the compound from light. 2.2. Tightly cap the vials. 2.3. Divide the aliquots into two sets for storage at -20°C and -80°C. 2.4. For each temperature, prepare enough aliquots for all planned time points (e.g., 0, 1, 3, 6, and 12 months), with triplicate samples for each time point.

3. Sample Analysis by HPLC-UV

3.1. HPLC Method Development (if necessary):

  • Develop a reverse-phase HPLC method capable of separating this compound from potential degradants.
  • A C18 column is a good starting point.
  • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
  • Determine the optimal detection wavelength for this compound using a UV-Vis spectrophotometer or a photodiode array detector.

3.2. Analysis at Each Time Point:

  • At each designated time point, remove three aliquots from each storage temperature.
  • Allow the vials to thaw completely and equilibrate to room temperature.
  • Vortex the solutions to ensure homogeneity.
  • Prepare the samples for HPLC analysis by diluting them to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition.
  • Analyze the T=0 samples at the beginning of the study.
  • Inject the samples onto the HPLC system and record the chromatograms.

4. Data Analysis and Interpretation

4.1. For each chromatogram, determine the peak area of the parent this compound compound. 4.2. Calculate the average peak area from the triplicate injections for each time point and storage condition. 4.3. Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

4.4. Summarize the results in a table and plot the percentage of this compound remaining versus time for each storage condition. 4.5. A compound is generally considered stable if the percentage remaining is within a predefined limit (e.g., ≥90%).

Conclusion

Ensuring the stability of this compound in DMSO is fundamental for the integrity of research findings. By adhering to proper storage conditions, such as using anhydrous DMSO, preparing single-use aliquots, and storing at or below -20°C in the dark, researchers can minimize degradation. The provided protocol offers a robust framework for experimentally verifying the long-term stability of this compound, thereby ensuring the reliability of data generated in studies investigating its therapeutic potential.

References

Application Notes and Protocols for In Vivo Imaging with PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and neurons and is responsible for transporting citrate from the blood into cells.[3][4] By inhibiting NaCT, this compound modulates cellular citrate levels, a key metabolite in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid and cholesterol synthesis.[3][5] Inhibition of NaCT has been proposed as a therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[6][7]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its potential use in in vivo imaging studies. While in vivo studies using radiolabeled citrate with this compound have been conducted, to date, no published studies have utilized a radiolabeled version of this compound for direct imaging.[7][8] Therefore, the imaging protocols provided are prospective and based on established methodologies for similar small molecule inhibitors.

Mechanism of Action

This compound acts as an allosteric, state-dependent inhibitor of NaCT (SLC13A5).[3][6] Its inhibitory potency is dependent on the concentration of citrate, suggesting that it binds to a site on the transporter that is distinct from the citrate binding site and that its binding is influenced by the conformational state of the transporter.[3][6] By blocking the uptake of extracellular citrate, this compound can alter downstream metabolic pathways that rely on cytoplasmic citrate.

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_int Citrate NaCT->Citrate_int Import Metabolism Metabolic Pathways (TCA Cycle, Lipogenesis) Citrate_int->Metabolism PF06761281 This compound PF06761281->NaCT Allosteric Inhibition

Caption: Mechanism of NaCT inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro IC50 Values of this compound

TargetCell LineIC50 (µM)Reference
NaCT (SLC13A5)HEK2930.51[1]
NaDC1HEK29313.2[1]
NaDC3HEK29314.1[1]

Table 2: In Vitro IC50 Values for Citrate Uptake Inhibition

SpeciesCell TypeIC50 (µM)Reference
RatHepatocytes0.12[9]
MouseHepatocytes0.21[9]
HumanHepatocytes0.74[9]

Experimental Protocols

Protocol 1: In Vivo Inhibition of [14C]-Citrate Uptake (Established Method)

This protocol is based on published studies demonstrating the in vivo efficacy of this compound in inhibiting citrate uptake in the liver and kidney.[7][8]

Objective: To measure the dose-dependent inhibition of radiolabeled citrate uptake in target tissues following administration of this compound.

Materials:

  • This compound

  • [14C]-Citrate

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Experimental animals (e.g., C57BL/6 mice)

  • Scintillation counter and vials

  • Tissue homogenizer

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dosing:

    • Prepare solutions of this compound in the vehicle at various concentrations to achieve the desired doses (e.g., 1, 3, 10, 30 mg/kg).

    • Administer this compound or vehicle to the animals via oral gavage.

  • Radiotracer Administration:

    • At a specified time post-dose (e.g., 60 minutes), administer a bolus of [14C]-citrate intravenously.

  • Tissue Collection:

    • At a predetermined time after [14C]-citrate administration (e.g., 5 minutes), euthanize the animals.

    • Rapidly dissect the liver and kidneys.

  • Sample Processing and Analysis:

    • Weigh the collected tissues.

    • Homogenize the tissues.

    • Measure the radioactivity in an aliquot of the tissue homogenate using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of [14C]-citrate uptake for each dose group relative to the vehicle control group.

    • Determine the dose-response relationship.

Protocol 2: Prospective Radiolabeling of this compound for PET Imaging

This is a hypothetical protocol for the radiolabeling of this compound with Carbon-11, a common positron emitter for PET imaging.

Objective: To synthesize [11C]this compound for use in in vivo PET imaging studies.

Proposed Radiolabeling Strategy: The structure of this compound contains a methyl group on the pyridine (B92270) ring, which could be a target for radiolabeling with [11C]methyl iodide or [11C]methyl triflate. This would involve the synthesis of a suitable precursor molecule (desmethyl-PF-06761281).

Materials:

  • Desmethyl-PF-06761281 precursor

  • [11C]CO2 produced from a cyclotron

  • Reagents for conversion of [11C]CO2 to [11C]CH3I or [11C]CH3OTf

  • Automated radiochemistry synthesis module

  • HPLC for purification

  • Quality control equipment (e.g., radio-TLC, radio-HPLC)

Procedure:

  • Precursor Synthesis: Synthesize and purify the desmethyl precursor of this compound.

  • [11C] Production: Produce [11C]CO2 using a medical cyclotron.

  • [11C]Methylating Agent Synthesis: Convert [11C]CO2 to a reactive methylating agent such as [11C]CH3I or [11C]CH3OTf within an automated synthesis module.

  • Radiolabeling Reaction: React the desmethyl precursor with the [11C]methylating agent under optimized conditions (temperature, solvent, base) to form [11C]this compound.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [11C]this compound.

  • Formulation: Formulate the purified [11C]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.

Cyclotron [11C]CO2 Production (Cyclotron) Methylating_Agent Conversion to [11C]CH3I or [11C]CH3OTf Cyclotron->Methylating_Agent Radiolabeling Radiolabeling Reaction Methylating_Agent->Radiolabeling Precursor Desmethyl-PF-06761281 Precursor Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Final_Product [11C]this compound QC->Final_Product

Caption: Proposed workflow for the radiosynthesis of [11C]this compound.

Protocol 3: Prospective In Vivo PET/CT Imaging with [11C]this compound

This is a generalized protocol for a preclinical PET/CT imaging study using the hypothetically radiolabeled [11C]this compound.

Objective: To visualize the biodistribution and quantify the uptake of [11C]this compound in target organs, primarily the liver, and to assess target engagement.

Materials:

  • [11C]this compound in sterile injectable formulation

  • Experimental animals (e.g., rats or mice)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Catheters for intravenous injection

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to imaging to reduce metabolic variability.

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place a catheter in a tail vein for radiotracer injection.

    • Position the animal on the scanner bed with a heating pad to maintain body temperature.

  • Imaging Protocol:

    • Perform a baseline CT scan for anatomical reference and attenuation correction.

    • Administer a bolus injection of [11C]this compound (e.g., 5-10 MBq) via the tail vein catheter.

    • Immediately start a dynamic PET scan for 60-90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the liver, kidneys, and other organs of interest on the CT images and project them to the dynamic PET data.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for quantitative analysis of radiotracer uptake.

  • Blocking Study (for target engagement):

    • To confirm specific binding to NaCT, a parallel group of animals can be pre-treated with a high dose of non-radiolabeled this compound before the injection of [11C]this compound.

    • A significant reduction in the uptake of the radiotracer in the liver in the pre-treated group would indicate specific binding.

Animal_Prep Animal Preparation (Fasting, Anesthesia) CT_Scan Baseline CT Scan Animal_Prep->CT_Scan Injection [11C]this compound Injection CT_Scan->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Blocking_Study Blocking Study (Pre-dose with cold ligand) Injection->Blocking_Study Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Data Analysis (ROIs, TACs, SUVs) Reconstruction->Analysis Blocking_Study->PET_Scan

Caption: Workflow for a preclinical PET/CT imaging study.

References

Troubleshooting & Optimization

Optimizing PF-06761281 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments for maximum inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, orally active, and selective allosteric inhibitor of the sodium-coupled citrate transporter (NaCT/SLC13A5)[1][2]. Its inhibitory potency is state-dependent and can be influenced by the ambient concentration of citrate[3][4][5]. This means the conformation of the transporter, as influenced by citrate binding, affects the binding and efficacy of this compound.

Q2: I am not seeing the expected level of inhibition. What are some potential causes?

A2: Several factors could contribute to lower-than-expected inhibition. Consider the following:

  • Citrate Concentration: The inhibitory potency of this compound is dependent on the citrate concentration in your assay medium[3][4][5]. Ensure you have a consistent and known concentration of citrate in your experiments to obtain reproducible results.

  • Cell Line Expression of SLC13A5: The expression level of SLC13A5 can vary significantly between different cell lines[6]. It is crucial to use a cell line with robust and confirmed expression of the transporter. We recommend verifying SLC13A5 expression in your chosen cell line via qPCR or Western blot.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your vehicle solvent and further diluted in your assay medium to the final working concentration. Precipitation of the compound will lead to a lower effective concentration. It is recommended to prepare fresh dilutions for each experiment.

  • Assay Conditions: Factors such as pH, ion concentrations (especially sodium), and incubation times can all influence transporter activity and inhibitor potency. Refer to the detailed experimental protocol below for optimized conditions.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration should be determined by performing a dose-response experiment to calculate the IC50 value (the concentration at which 50% of the transporter activity is inhibited) in your specific experimental system. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: Are there any known off-target effects of this compound?

A4: this compound is a selective inhibitor for NaCT (SLC13A5) with more than 20-fold selectivity over the related dicarboxylate transporters NaDC1 and NaDC3[2]. However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to monitor for any potential off-target effects in your specific system.

Q5: Can I use this compound in in vivo studies?

A5: Yes, this compound is an orally active compound with a suitable pharmacokinetic profile for in vivo assessment[7]. It has been shown to demonstrate dose-dependent inhibition of citrate uptake in both the liver and kidney in in vivo models[7].

Data Presentation

Table 1: In Vitro IC50 Values for this compound

Cell Line/SystemTransporterIC50 (µM)Reference
HEK293Human NaCT (SLC13A5)0.51[1][2]
HEK293Human NaDC113.2[1]
HEK293Human NaDC314.1[1]
Rat HepatocytesRat NaCT0.12[1]
Mouse HepatocytesMouse NaCT0.21[1]
Human HepatocytesHuman NaCT0.74[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a ¹⁴C-Citrate Uptake Assay

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of NaCT/SLC13A5 activity in a selected cell line.

Materials:

  • Cell line expressing SLC13A5 (e.g., HEK293-SLC13A5, HepG2)

  • Cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • [¹⁴C]-Citrate

  • Uptake Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.4)

  • Wash Buffer (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, prepare serial dilutions of this compound in Uptake Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Also, prepare a vehicle control.

  • Pre-incubation with Inhibitor:

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with Uptake Buffer.

    • Add the this compound serial dilutions or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Citrate Uptake:

    • To each well, add Uptake Buffer containing a fixed concentration of [¹⁴C]-Citrate (e.g., at its Km value for the transporter).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for your cell line.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold Wash Buffer to remove extracellular [¹⁴C]-Citrate.

  • Cell Lysis and Scintillation Counting:

    • Add Lysis Buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from wells with a high concentration of a known inhibitor or from non-transfected cells) from all measurements.

    • Normalize the data to the vehicle control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport PF06761281 This compound PF06761281->NaCT Allosteric Inhibition Citrate_int Citrate NaCT->Citrate_int Metabolism Metabolic Pathways (Fatty Acid Synthesis, TCA Cycle) Citrate_int->Metabolism

Caption: Signaling pathway of citrate transport via NaCT (SLC13A5) and its inhibition by this compound.

cluster_workflow Experimental Workflow for IC50 Determination A 1. Seed cells in multi-well plate B 2. Prepare serial dilutions of this compound A->B C 3. Pre-incubate cells with inhibitor B->C D 4. Add [¹⁴C]-Citrate to initiate uptake C->D E 5. Terminate uptake and wash cells D->E F 6. Lyse cells and measure radioactivity E->F G 7. Analyze data and determine IC50 F->G

Caption: Experimental workflow for determining the IC50 of this compound.

References

Common issues with PF-06761281 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06761281. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous solutions during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Q1: My this compound is not dissolving in my aqueous buffer.

A1: Low aqueous solubility can be a challenge. Here are several steps to troubleshoot this issue:

  • pH Adjustment: this compound is a dicarboxylic acid. The solubility of dicarboxylic acids typically increases in a basic environment due to the deprotonation of the carboxylic acid groups, forming a more soluble salt. Try incrementally increasing the pH of your buffer with a suitable base (e.g., NaOH) and observe for dissolution.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be mindful of the compound's stability at higher temperatures.

  • Sonication: Use a bath sonicator to provide mechanical agitation, which can help break down powder aggregates and enhance dissolution.

  • Co-solvents: If your experimental design allows, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).

Q2: I've dissolved this compound, but it precipitates out of solution over time.

A2: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is unstable under the current storage conditions.

  • Check Final Concentration: The concentration of your solution may be too high for the chosen aqueous buffer. Try preparing a more dilute solution.

  • Storage Conditions: Store your aqueous solution appropriately. For short-term storage, refrigeration at 4°C is often suitable. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.

  • Buffer Composition: Components of your buffer system could be interacting with this compound, leading to precipitation. If possible, try a simpler buffer system to identify potential incompatibilities.

Q3: I need to prepare a stock solution of this compound. What is the recommended solvent?

A3: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent.[1] A stock solution of 10 mM in DMSO has been reported.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] It is a dicarboxylic acid that has been investigated for its potential in metabolic disease research due to its ability to reduce fasting plasma glucose concentrations.[1][2]

Q2: What are the known physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below.

Q3: Is this compound soluble in water?

A3: While detailed public data is limited, some suppliers offer a 10 mM solution of this compound in water, indicating that it has some degree of aqueous solubility.[3][4] However, achieving higher concentrations in aqueous buffers may require optimization of conditions such as pH.

Q4: How should I store this compound?

A4: For the solid powder, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended.[1] If dissolved in a solvent, it is best to store aliquots at -80°C for up to 6 months.[1]

Data Presentation

PropertyValueSource
Molecular Weight 283.28 g/mol [1]
Formula C13H17NO6[1]
Appearance Solid[1]
Solubility in DMSO 10 mM[1]
Aqueous Solubility A 10 mM solution in water is commercially available.[3][4]

Experimental Protocols & Visualizations

General Protocol for Dissolving this compound in Aqueous Buffer

This protocol provides a general workflow for preparing an aqueous solution of this compound.

cluster_start Preparation cluster_dissolution Dissolution Process cluster_troubleshooting Troubleshooting cluster_final Final Steps start Weigh this compound Powder add Add Powder to Buffer start->add buffer Prepare Aqueous Buffer buffer->add vortex Vortex/Stir Vigorously add->vortex observe Observe for Dissolution vortex->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Not Fully Dissolved observe->not_dissolved No sterile_filter Sterile Filter (0.22 µm) dissolved->sterile_filter adjust_ph Incrementally Increase pH not_dissolved->adjust_ph heat Gentle Warming (e.g., 37°C) not_dissolved->heat sonicate Sonicate not_dissolved->sonicate adjust_ph->vortex heat->vortex sonicate->vortex store Aliquot and Store Appropriately sterile_filter->store

A general workflow for dissolving this compound in an aqueous buffer.
Troubleshooting Workflow for Solubility Issues

This diagram outlines the logical steps to take when encountering solubility problems with this compound.

cluster_primary Primary Troubleshooting cluster_secondary Secondary Troubleshooting cluster_tertiary Alternative Strategy start Start: this compound Fails to Dissolve check_conc Is the concentration too high? start->check_conc lower_conc Action: Prepare a more dilute solution check_conc->lower_conc Yes ph_check Is the buffer pH neutral or acidic? check_conc->ph_check No end Problem Resolved lower_conc->end adjust_ph Action: Increase buffer pH ph_check->adjust_ph Yes agitation Is agitation sufficient? ph_check->agitation No adjust_ph->end sonicate Action: Use sonication agitation->sonicate No temp Is the solution at room temperature? agitation->temp Yes sonicate->end heat Action: Gentle warming temp->heat Yes cosolvent Consider using a co-solvent temp->cosolvent No heat->end dmso_stock Prepare a concentrated stock in DMSO cosolvent->dmso_stock dilute Dilute stock into aqueous buffer dmso_stock->dilute dilute->end

A troubleshooting decision tree for this compound solubility issues.

References

How to mitigate off-target effects of PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06761281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help mitigate its off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), which is encoded by the SLC13A5 gene. It is not a kinase inhibitor. Its primary function is to block the uptake of citrate from the extracellular space into cells.

Q2: What are the known off-targets of this compound?

A2: The primary known off-targets of this compound are other members of the solute carrier 13 (SLC13) family, specifically the sodium-dependent dicarboxylate transporters NaDC1 (encoded by SLC13A2) and NaDC3 (encoded by SLC13A3).[1][2] this compound exhibits greater than 20-fold selectivity for NaCT over NaDC1 and NaDC3.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[3] This means its inhibitory potency is dependent on the concentration of the natural substrate, citrate.[3]

Q4: Why is it important to consider the off-target effects on NaDC1 and NaDC3?

A4: NaDC1 and NaDC3 are responsible for transporting dicarboxylates such as succinate (B1194679) and α-ketoglutarate, which are key intermediates in the Krebs cycle. Off-target inhibition of these transporters can disrupt cellular metabolism, potentially confounding experimental results and leading to misinterpretation of the specific effects of NaCT/SLC13A5 inhibition.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound and provides steps to diagnose and mitigate them.

Issue 1: Unexpected Changes in Cellular Metabolism Unrelated to Citrate Uptake

  • Observation: You observe significant alterations in metabolic pathways primarily dependent on dicarboxylates (e.g., succinate), such as changes in cellular respiration or signaling related to succinate receptors, even at concentrations where citrate uptake is only partially inhibited.

  • Potential Cause: This may be due to the off-target inhibition of NaDC1 and/or NaDC3 by this compound.

  • Troubleshooting Steps:

    • Substrate-Specific Uptake Assays: Perform parallel radiolabeled uptake assays using both [14C]-citrate (for NaCT) and [14C]-succinate (for NaDC1/3) to determine the relative inhibition of each transporter at your experimental concentration of this compound.

    • Concentration Optimization: Titrate this compound to the lowest effective concentration that provides sufficient inhibition of NaCT while minimizing the inhibition of NaDC1 and NaDC3. Refer to the IC50 values in Table 1 to guide your concentration selection.

    • Cell Line Selection: If possible, use cell lines with a high ratio of SLC13A5 to SLC13A2/SLC13A3 expression. Hepatocyte-derived cell lines like HepG2 are known to have high SLC13A5 expression.[4] Conversely, some kidney or intestinal cell lines may have higher relative expression of NaDC1.

    • Genetic Knockout/Knockdown Controls: Use SLC13A5 knockout or knockdown cell lines as a control. Any remaining effect of this compound in these cells can be attributed to off-target effects. CRISPR-generated SLC13A5 knockout cell lines are valuable tools for this purpose.[5]

Issue 2: Inconsistent Inhibitory Potency of this compound Across Different Experiments or Cell Types

  • Observation: The IC50 of this compound for inhibiting citrate uptake varies significantly between experiments.

  • Potential Cause: Due to its state-dependent allosteric mechanism, the potency of this compound is influenced by the ambient citrate concentration in your assay medium.[3]

  • Troubleshooting Steps:

    • Standardize Citrate Concentration: Ensure that the citrate concentration in your experimental buffer or medium is consistent across all experiments.

    • Characterize Citrate Dependence: Perform dose-response curves for this compound at different fixed concentrations of extracellular citrate to understand how it affects the inhibitor's potency in your specific system.

    • Consider Endogenous Substrate Production: Be aware that cells may secrete citrate, which can alter the local concentration and affect the inhibitor's performance. Pre-washing cells and performing uptake assays in a defined buffer can help to control for this.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target TransporterGeneSubstrate(s)Cell LineIC50 (µM)Selectivity vs. NaCT
NaCT SLC13A5CitrateHEK2930.51-
NaDC1 SLC13A2Dicarboxylates (e.g., Succinate)HEK29313.2~26-fold
NaDC3 SLC13A3Dicarboxylates (e.g., Succinate)HEK29314.1~28-fold

Data compiled from MedchemExpress and Probechem Biochemicals.[1][2]

Experimental Protocols

Protocol 1: [14C]-Citrate Uptake Assay for NaCT (SLC13A5) Activity

This protocol is adapted for use in HEK293 cells overexpressing SLC13A5.

  • Cell Plating: Seed HEK293-SLC13A5 expressing cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Wash: On the day of the assay, aspirate the culture medium and wash the cells twice with a choline-based buffer (in mM: 140 Choline (B1196258) Chloride, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with Tris). This step removes endogenous substrates and sodium.

  • Pre-incubation with Inhibitor: Add choline buffer containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for 30 minutes at 37°C.

  • Initiation of Uptake: Aspirate the pre-incubation buffer. Initiate the uptake by adding a sodium-based buffer (in mM: 140 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with Tris) containing a fixed concentration of [14C]-citrate (e.g., 100 µM) and the corresponding concentration of this compound or vehicle.

  • Uptake Incubation: Incubate the plate at 37°C with gentle rocking for a predetermined time (e.g., 30 minutes).

  • Termination of Uptake: Stop the uptake by aspirating the radioactive buffer and washing the cells four times with ice-cold choline buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.4 ml of 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well. Compare the uptake in the presence of this compound to the vehicle control to determine the percent inhibition.

Protocol 2: [14C]-Succinate Uptake Assay for NaDC1/3 Activity

This protocol is designed to measure the activity of the off-target transporters.

  • Cell Plating: Seed HEK293 cells overexpressing either SLC13A2 (NaDC1) or SLC13A3 (NaDC3) in a 24-well plate.

  • Cell Wash: Follow the same washing procedure as in Protocol 1 with a choline-based buffer.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with this compound or vehicle control in choline buffer for 30 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding a sodium-based buffer containing a fixed concentration of [14C]-succinate (e.g., 10 µM) and the inhibitor or vehicle.

  • Uptake Incubation: Incubate for a shorter duration suitable for dicarboxylate uptake (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis: Follow the same termination and lysis steps as in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on succinate uptake.

Visualizations

cluster_experiment Experimental Observation cluster_diagnosis Troubleshooting & Diagnosis cluster_mitigation Mitigation Strategy Obs Unexpected Phenotype (e.g., Altered Succinate Metabolism) Q1 Is the effect on-target or off-target? Obs->Q1 Test1 Perform Parallel Uptake Assays: [14C]-Citrate vs. [14C]-Succinate Q1->Test1 Biochemical Approach Test2 Use SLC13A5 KO/KD Cell Line Control Q1->Test2 Genetic Approach Mit1 Optimize this compound Concentration (Lowest effective dose for NaCT) Test1->Mit1 Conclusion Attribute Phenotype to Specific Transporter Inhibition Test2->Conclusion Mit1->Conclusion Mit2 Select Cell Line with Favorable Transporter Expression Ratio Mit2->Conclusion

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

cluster_cell Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor Inhibitor NaCT NaCT (SLC13A5) NaDC1 NaDC1 (SLC13A2) NaDC3 NaDC3 (SLC13A3) Citrate Citrate Citrate->NaCT High Affinity Succinate Succinate Succinate->NaDC1 Dicarboxylate Transport Succinate->NaDC3 Dicarboxylate Transport PF067 This compound PF067->NaCT Potent Inhibition (IC50 = 0.51 µM) PF067->NaDC1 Weaker Inhibition (IC50 = 13.2 µM) PF067->NaDC3 Weaker Inhibition (IC50 = 14.1 µM)

Caption: Selectivity profile of this compound for its target and off-targets.

References

Addressing experimental reproducibility with PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding the experimental use of PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1][2][3] It functions as an allosteric, state-dependent inhibitor.[4][5] This means its inhibitory potency is influenced by the concentration of citrate, the natural substrate of the transporter.[4][5]

Q2: What is the selectivity profile of this compound?

This compound exhibits significant selectivity for NaCT (SLC13A5) over other related dicarboxylate transporters like NaDC1 and NaDC3.[1][2] The IC50 value for HEKNaCT is 0.51 µM, while for HEKNaDC1 and HEKNaDC3, the IC50 values are significantly higher at 13.2 µM and 14.1 µM, respectively, indicating over 20-fold selectivity.[1][2]

Q3: In which experimental systems has this compound been used?

This compound has been utilized in a variety of experimental systems, including:

  • Cell-based assays: HEK293 cells expressing NaCT, and HepG2 cells which endogenously express the transporter.[5][6]

  • In vivo studies: It has been shown to be orally active and has been used in mice to demonstrate dose-dependent inhibition of citrate uptake in the liver and kidney.[2][3]

Q4: How does the allosteric and state-dependent nature of this compound affect experimental design?

The inhibitory activity of this compound is dependent on the ambient citrate concentration.[4][5] Higher citrate concentrations can lead to increased inhibitory potency.[5] This is a critical factor to consider when designing experiments and interpreting results, as variations in citrate levels in culture media or in vivo can impact the observed efficacy of the inhibitor.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause 1: Inconsistent citrate concentration.

    • Troubleshooting Step: Carefully control and standardize the citrate concentration in your assay buffer or cell culture medium across all experiments. Consider measuring the citrate concentration if possible. The inhibitory potency of this compound is highly dependent on ambient citrate levels.[4][5]

  • Potential Cause 2: Different cell lines or expression levels of NaCT.

    • Troubleshooting Step: Ensure you are using the same cell line with a consistent passage number. If using transfected cells, verify the expression level of SLC13A5 (NaCT) as variations can affect inhibitor potency.

  • Potential Cause 3: Inaccurate compound concentration.

    • Troubleshooting Step: Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and use freshly prepared solutions for each experiment.

Issue 2: Lower than expected inhibition of citrate uptake in a cell-based assay.

  • Potential Cause 1: Low ambient citrate concentration.

    • Troubleshooting Step: As this compound is a state-dependent inhibitor, its potency can be lower at very low citrate concentrations.[4][5] Consider performing a citrate dose-response curve in the presence of a fixed concentration of this compound to understand this relationship in your specific system.

  • Potential Cause 2: Cell health and viability.

    • Troubleshooting Step: Assess the health and viability of your cells. Poor cell health can lead to compromised transporter function and unreliable assay results.

  • Potential Cause 3: Presence of other transporters.

    • Troubleshooting Step: While this compound is selective, other transporters might contribute to citrate uptake in your specific cell type. Characterize the contribution of NaCT to total citrate uptake in your model system.

Issue 3: Inconsistent results in in vivo studies.

  • Potential Cause 1: Variability in oral bioavailability.

    • Troubleshooting Step: Ensure consistent formulation and administration of this compound. Factors such as fasting state and diet of the animals can influence oral absorption.

  • Potential Cause 2: Differences in animal strain, age, or sex.

    • Troubleshooting Step: Standardize the animal model used. Report the strain, age, and sex of the animals in your experimental records.

  • Potential Cause 3: Timing of sample collection.

    • Troubleshooting Step: The pharmacokinetic profile of this compound will determine the optimal time for sample collection to observe maximum target engagement. Conduct a pharmacokinetic study to determine the Cmax and Tmax in your model.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell LineAssay TypeIC50 (µM)Reference
NaCT (SLC13A5)HEK293[14C]-Citrate Uptake0.51[1][2]
NaDC1HEK293[14C]-Citrate Uptake13.2[1]
NaDC3HEK293[14C]-Citrate Uptake14.1[1]
NaCTRat Hepatocytes[14C]-Citrate Uptake0.12[1]
NaCTMouse Hepatocytes[14C]-Citrate Uptake0.21[1]
NaCTHuman Hepatocytes[14C]-Citrate Uptake0.74[1]

Experimental Protocols

1. Cell-Based [14C]-Citrate Uptake Assay

This protocol is a generalized procedure based on methodologies described in the literature.[4][6]

  • Cell Culture:

    • Culture HEK293 cells stably expressing human SLC13A5 (NaCT) or HepG2 cells in appropriate media.

    • Plate cells in 24-well or 96-well plates and grow to confluence.

  • Assay Procedure:

    • Wash the cells twice with a pre-warmed sodium-containing buffer (e.g., NaCl buffer, pH 7.5).

    • Pre-incubate the cells for 10-30 minutes at 37°C with varying concentrations of this compound in the sodium-containing buffer.

    • Initiate the uptake by adding a solution containing [14C]-citrate (e.g., 2-7 µM) and the corresponding concentration of this compound.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the uptake by aspirating the uptake solution and washing the cells rapidly three times with ice-cold sodium-free buffer (e.g., choline (B1196258) chloride-based buffer).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Determine the amount of [14C]-citrate taken up by the cells using liquid scintillation counting.

    • Normalize the counts to the protein concentration in each well.

2. In Vivo Inhibition of [14C]-Citrate Uptake

This protocol is a generalized procedure based on methodologies described in the literature.[3]

  • Animal Model:

    • Use appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Procedure:

    • Administer this compound orally at the desired doses.

    • At a specified time point after dosing, administer a tracer dose of [14C]-citrate intravenously.

    • After a short circulation time (e.g., 2-5 minutes), collect blood and tissues of interest (e.g., liver and kidney).

    • Process the tissue samples (e.g., homogenization) to measure the amount of [14C]-citrate uptake.

    • Analyze the radioactivity in plasma and tissue homogenates using liquid scintillation counting.

    • Calculate the tissue-to-plasma ratio of [14C]-citrate to determine the extent of inhibition.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport Citrate_int Citrate NaCT->Citrate_int Metabolic_Pathways Fatty Acid Synthesis Glycolysis Regulation Citrate_int->Metabolic_Pathways Metabolic Fuel PF06761281 This compound PF06761281->NaCT Allosteric Inhibition

Caption: Mechanism of this compound action on the NaCT (SLC13A5) transporter.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Cell_Culture Cell Seeding (HEK293-NaCT or HepG2) Pre_incubation Pre-incubation with This compound Cell_Culture->Pre_incubation Compound_Prep This compound Dilution Compound_Prep->Pre_incubation Uptake Addition of [14C]-Citrate Pre_incubation->Uptake Termination Wash with Ice-Cold Buffer Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Data_Analysis IC50 Calculation Scintillation->Data_Analysis

Caption: Workflow for a cell-based [14C]-citrate uptake assay.

Troubleshooting_Logic Start Inconsistent IC50 Values Check_Citrate Is Citrate Concentration Standardized? Start->Check_Citrate Check_Cells Are Cell Line and Passage Number Consistent? Check_Citrate->Check_Cells Yes Standardize_Citrate Standardize Citrate Concentration Check_Citrate->Standardize_Citrate No Check_Compound Is Compound Concentration Accurate? Check_Cells->Check_Compound Yes Standardize_Cells Use Consistent Cell Source and Passage Check_Cells->Standardize_Cells No Verify_Compound Verify Stock and Prepare Fresh Dilutions Check_Compound->Verify_Compound No End Improved Reproducibility Check_Compound->End Yes Standardize_Citrate->Check_Cells Standardize_Cells->Check_Compound Verify_Compound->End

Caption: Troubleshooting logic for variable IC50 values.

References

Navigating Unexpected Results with PF-06761281: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in experiments involving PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate smoother experimental workflows and more accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and orally active inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5).[1] It functions as a state-dependent, allosteric inhibitor.[2][3] This means its inhibitory potency is highly dependent on the concentration of citrate, the natural substrate of the transporter.[2][3]

Q2: Why am I observing variable inhibitory effects of this compound in my experiments?

A2: The most likely reason for variability is the allosteric and state-dependent nature of this compound's inhibition. The concentration of citrate in your experimental system will directly influence the inhibitor's potency.[2][3] Unexpectedly, the inhibitory potency of this compound can be higher with increasing citrate concentrations.[4] Therefore, it is crucial to precisely control and report the citrate concentration in your assays.

Q3: Is this compound selective for a particular species?

A3: While this compound is a potent inhibitor of human NaCT, it is important to be aware of species-specific differences in NaCT inhibitors. For instance, another commonly used inhibitor, BI01383298, is highly selective for human NaCT and does not affect the mouse transporter.[5] Ensure that this compound is the appropriate inhibitor for the species you are studying.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, this compound solid powder should be stored at -20°C. For solutions, it is recommended to store them at -80°C. A common stock solution can be prepared in DMSO (e.g., 10 mM).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected potency (High IC50) Low citrate concentration in the assay buffer. The inhibitory effect of this compound is state-dependent and can be enhanced by citrate.Increase the citrate concentration in your assay buffer to a physiologically relevant range. Ensure the citrate concentration is consistent across all experiments.
Incorrect species-specific inhibitor. The target protein may be from a species where this compound has lower affinity.Verify the species of your experimental model and confirm the suitability of this compound. Consider using a different inhibitor if necessary.
Degradation of the compound. Improper storage or handling may have led to the degradation of this compound.Prepare fresh stock solutions from a new vial of the compound. Always follow the recommended storage conditions.
High variability between replicate experiments Inconsistent citrate concentrations. Minor variations in citrate levels between assays can lead to significant differences in inhibition.Prepare a large batch of assay buffer with a fixed citrate concentration to be used for all related experiments.
Cell health and density. Variations in cell health or plating density can affect transporter expression and activity.Ensure consistent cell seeding density and monitor cell viability throughout the experiment.
No inhibitory effect observed Use of parental cell line without NaCT expression. The cell line used may not endogenously express SLC13A5.Use a cell line known to express SLC13A5 (e.g., HepG2) or a cell line recombinantly overexpressing the transporter.
Solubility issues. The compound may not be fully dissolved in the assay medium.Ensure complete dissolution of the compound in the vehicle (e.g., DMSO) before diluting it into the aqueous assay buffer.

Data Presentation

Table 1: In Vitro IC50 Values of this compound

Cell LineTargetIC50 (µM)SpeciesReference
HEK-NaCTNaCT (SLC13A5)0.51Human[1][6]
HEK-NaDC1NaDC1 (SLC13A2)13.2Human[1][6]
HEK-NaDC3NaDC3 (SLC13A3)14.1Human[1][6]
Rat HepatocytesNaCT (Slc13a5)0.12Rat[1]
Mouse HepatocytesNaCT (Slc13a5)0.21Mouse[1]
Human HepatocytesNaCT (SLC13A5)0.74Human[1]

Note: The selectivity of this compound is over 20-fold for NaCT compared to NaDC1 and NaDC3.[7]

Experimental Protocols

Detailed Protocol for [¹⁴C]-Citrate Uptake Assay

This protocol is adapted from methodologies described in the literature for measuring NaCT activity.[5][8]

Materials:

  • Cells expressing SLC13A5 (e.g., HepG2 or HEK293-hSLC13A5)

  • Cell culture plates (e.g., 24-well or 96-well)

  • Uptake Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.5

  • Wash Buffer (Choline-based): 140 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.5

  • [¹⁴C]-Citrate (radiolabeled)

  • Unlabeled citric acid

  • This compound

  • Scintillation fluid and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Seeding: Seed cells in culture plates at an appropriate density to reach 80-90% confluency on the day of the assay.

  • Pre-incubation:

    • Aspirate the culture medium.

    • Wash the cells twice with pre-warmed Uptake Buffer.

    • Add pre-warmed Uptake Buffer containing the desired concentration of this compound or vehicle control.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation:

    • Prepare the uptake solution containing a mixture of [¹⁴C]-citrate and unlabeled citrate at the desired final concentration in Uptake Buffer.

    • Aspirate the pre-incubation solution.

    • Add the uptake solution to initiate the transport.

  • Uptake Termination:

    • After the desired uptake time (e.g., 5-30 minutes), rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with cell lysis buffer.

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and mix well.

    • Measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration for each well.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate PF06761281 This compound Citrate_ext->PF06761281 Enhances Inhibition NaCT NaCT (SLC13A5) Citrate_ext->NaCT Transport PF06761281->NaCT Allosteric Inhibition Citrate_int Citrate NaCT->Citrate_int Metabolism Cellular Metabolism (e.g., Fatty Acid Synthesis, TCA Cycle) Citrate_int->Metabolism Substrate for

Caption: Allosteric inhibition of the NaCT transporter by this compound.

Experimental_Workflow start Start seed_cells Seed cells expressing SLC13A5 start->seed_cells pre_incubation Pre-incubate with this compound or vehicle seed_cells->pre_incubation initiate_uptake Initiate uptake with [¹⁴C]-Citrate pre_incubation->initiate_uptake terminate_uptake Terminate uptake and wash cells initiate_uptake->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation Scintillation counting lysis->scintillation protein_assay Protein quantification lysis->protein_assay analysis Data analysis (IC50 determination) scintillation->analysis protein_assay->analysis end End analysis->end Troubleshooting_Logic unexpected_result Unexpected Result (e.g., low potency) check_citrate Check Citrate Concentration unexpected_result->check_citrate Is it consistent and optimal? check_species Verify Species Selectivity unexpected_result->check_species Is the inhibitor correct for the model? check_compound Assess Compound Integrity/Solubility unexpected_result->check_compound Is the compound active and soluble? check_cells Evaluate Cell Health/Expression unexpected_result->check_cells Are the cells healthy and expressing NaCT? adjust_citrate Adjust/Standardize Citrate Concentration check_citrate->adjust_citrate No change_inhibitor Select Appropriate Inhibitor check_species->change_inhibitor No new_stock Prepare Fresh Stock Solution check_compound->new_stock No optimize_cells Optimize Cell Culture Conditions check_cells->optimize_cells No

References

Best practices for storing and handling PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, detailed experimental protocols, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets the sodium-coupled citrate transporter (NaCT/SLC13A5).[1] It functions as an allosteric, state-dependent inhibitor.[2] This means its inhibitory potency is influenced by the concentration of citrate.[2] By blocking NaCT, this compound prevents the uptake of extracellular citrate into cells.

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both solid powder and solutions.

FormStorage TemperatureDurationNotes
Solid Powder-20°C12 MonthsStore in a sealed container, away from moisture.
4°C6 MonthsFor short-term storage.
In Solvent-80°C6 Months
-20°C1 Month

Q3: How should I prepare a stock solution of this compound?

For initial stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). A 10 mM stock solution in DMSO is a common starting point. Some suppliers may also offer pre-dissolved solutions in water.[3] When preparing aqueous solutions, it is important to assess the solubility and stability in your specific buffer system.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 283.28 g/mol
Appearance Off-white to light yellow solid
Purity >98% (typically analyzed by HPLC)
IC50 (HEK-NaCT) 0.51 µM
IC50 (HEK-NaDC1) 13.2 µM
IC50 (HEK-NaDC3) 14.1 µM
Solubility in DMSO 10 mM

IC50 values indicate the concentration of the inhibitor required to reduce the activity of the transporter by 50%. The higher selectivity for NaCT over NaDC1 and NaDC3 is a key feature of this compound.[4]

Experimental Protocols

Citrate Uptake Assay using Radiolabeled Citrate

This protocol is a standard method to assess the inhibitory activity of this compound on NaCT-mediated citrate uptake.

Materials:

  • Cells expressing the target transporter (e.g., primary hepatocytes or HEK293 cells overexpressing SLC13A5)

  • Plating medium (e.g., Williams E medium with supplements)

  • This compound

  • [1,5-¹⁴C]-citrate (radiolabeled citrate)

  • Unlabeled citrate

  • Phosphate-buffered saline (PBS)

  • RIPA buffer

  • Scintillation cocktail (e.g., Optiphase Supermix)

  • Scintillation counter

Methodology:

  • Cell Seeding: Plate the cells in a suitable multi-well plate and allow them to attach and form a monolayer.

  • Compound Incubation: On the day of the experiment, treat the cells with varying concentrations of this compound in the appropriate media. Incubate for 30 minutes.

  • Citrate Uptake: Add a mixture of unlabeled citrate and [¹⁴C]-labeled citrate to each well to achieve the desired final citrate concentration.

  • Incubation: Incubate the cells for a defined period to allow for citrate uptake (e.g., 40 minutes for human hepatocytes).

  • Stopping the Reaction: To stop the uptake, wash the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding RIPA buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

Signaling Pathway and Experimental Workflows

The inhibition of SLC13A5 by this compound has direct consequences on cellular metabolism. The following diagrams illustrate the affected signaling pathway and a general experimental workflow.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with this compound A->C B Culture and Seed Cells B->C D Perform Citrate Uptake Assay C->D E Measure Outcome (e.g., Radioactivity, Fluorescence) D->E F Data Analysis (e.g., IC50 Calculation) E->F

Caption: General experimental workflow for using this compound.

slc13a5_pathway Inhibition of SLC13A5 Signaling Pathway by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol SLC13A5 SLC13A5 (NaCT) Citrate_in Intracellular Citrate SLC13A5->Citrate_in ACLY ATP Citrate Lyase Citrate_in->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipogenesis Lipogenesis AcetylCoA->Lipogenesis Extracellular_Citrate Extracellular Citrate Extracellular_Citrate->SLC13A5 Transport PF06761281 This compound PF06761281->SLC13A5 Inhibits

References

Technical Support Center: PF-06761281 Assays and the Critical Role of Citrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). A critical experimental parameter to control in assays involving this compound is the ambient citrate concentration, which significantly impacts its inhibitory potency. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1] While it competes with citrate for the substrate-binding site, its inhibitory potency is paradoxically increased in the presence of higher citrate concentrations.[2][3] This suggests that this compound preferentially binds to a specific conformation of the transporter that is induced or stabilized by citrate binding.

Q2: Why is controlling citrate concentration so important in my this compound assays?

A2: The inhibitory activity of this compound is highly dependent on the ambient citrate concentration.[1] Variations in citrate levels between experiments or even within an assay can lead to significant changes in the measured IC50 values, resulting in poor reproducibility and inaccurate characterization of the inhibitor's potency. Consistent and controlled citrate concentrations are therefore essential for obtaining reliable data.

Q3: What are the typical citrate concentrations used in this compound assays?

A3: The optimal citrate concentration will depend on the specific assay system and experimental goals. It is crucial to maintain a consistent concentration throughout your experiments. Published studies have utilized a range of citrate concentrations. For instance, initial characterizations have been performed at various concentrations to understand the citrate-dependent inhibition. It is recommended to test a range of citrate concentrations to determine the optimal conditions for your specific cell line and experimental setup.

Q4: Can I use citrate-based buffers in my experiments?

A4: It is strongly advised to avoid citrate-based buffers (e.g., citrate-phosphate buffer) in your experimental setup. The presence of uncontrolled high concentrations of citrate will interfere with the assay and lead to misleading results regarding the potency of this compound. Use alternative buffering systems such as HEPES or Tris-HCl.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values for this compound between experiments. Inconsistent citrate concentration in the assay buffer or media.Prepare a fresh, standardized assay buffer with a precisely measured concentration of citrate for each experiment. Ensure all components of the assay medium are citrate-free unless citrate is intentionally added as a controlled variable.
Lower than expected potency of this compound. The citrate concentration in the assay is too low, leading to reduced inhibitor binding.Increase the citrate concentration in a controlled manner to enhance the inhibitory effect of this compound. Perform a citrate titration experiment to determine the optimal concentration for your assay.
Assay background is high or non-specific inhibition is observed. Potential interference from components in the assay medium or serum.If using serum, be aware that it contains endogenous levels of citrate which can vary. Consider using dialyzed serum to remove small molecules like citrate. Always run appropriate vehicle controls.
Difficulty in reproducing published IC50 values. Differences in experimental protocols, particularly the citrate concentration used.Carefully review the experimental details of the published study, paying close attention to the reported citrate concentration. Match these conditions as closely as possible in your own experiments.

Experimental Protocols

Key Experiment: [¹⁴C]-Citrate Uptake Assay in SLC13A5-Expressing Cells

This protocol describes a common method for assessing the inhibitory activity of this compound.

Materials:

  • SLC13A5-expressing cells (e.g., HEK293-hNaCT or primary hepatocytes)

  • Control cells (not expressing SLC13A5)

  • Assay Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES, pH 7.4)

  • [¹⁴C]-Citrate

  • This compound

  • Unlabeled (cold) citrate

  • Scintillation fluid and counter

Methodology:

  • Cell Plating: Plate SLC13A5-expressing cells and control cells in appropriate multi-well plates and grow to confluence.

  • Preparation of Assay Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of [¹⁴C]-citrate in Assay Buffer at the desired final concentration.

    • Prepare a range of this compound dilutions in Assay Buffer containing a fixed concentration of unlabeled citrate. This fixed citrate concentration is a critical parameter to control.

  • Inhibition Assay:

    • Wash the cells twice with pre-warmed Assay Buffer.

    • Pre-incubate the cells with the this compound dilutions (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding the [¹⁴C]-citrate solution (also containing this compound and unlabeled citrate).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Assay Buffer.

  • Measurement:

    • Lyse the cells with a suitable lysis buffer.

    • Add scintillation fluid to the cell lysates.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the control cells (non-specific uptake) from the counts of the SLC13A5-expressing cells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

Compound Assay System Citrate Concentration IC50 (µM) Reference
This compoundHEK-hNaCTNot specified0.51[4][5]
This compoundRat HepatocytesNot specified0.12[4][6]
This compoundMouse HepatocytesNot specified0.21[4][6]
This compoundHuman HepatocytesNot specified0.74[4][6]

Note: The exact citrate concentrations for these published IC50 values are not always readily available in the provided search snippets. It is crucial to consult the primary literature for detailed experimental conditions.

Visualizations

PF06761281_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SLC13A5_unbound SLC13A5 (Outward-facing, apo) SLC13A5_citrate SLC13A5-Citrate (Outward-facing, substrate-bound) SLC13A5_unbound->SLC13A5_citrate Citrate binding SLC13A5_inhibitor SLC13A5-Citrate-PF06761281 (Inhibited State) SLC13A5_citrate->SLC13A5_inhibitor This compound binding (Allosteric) Transport Citrate Transport SLC13A5_citrate->Transport Conformational change & transport Citrate_in Citrate Transport->Citrate_in Citrate release Citrate Citrate PF06761281 This compound

Caption: Allosteric inhibition of SLC13A5 by this compound is dependent on citrate binding.

experimental_workflow start Start: Plate SLC13A5-expressing cells prep Prepare Assay Buffer with FIXED Citrate Concentration start->prep wash1 Wash cells with Assay Buffer prep->wash1 preincubate Pre-incubate with this compound or Vehicle Control wash1->preincubate add_substrate Add [¹⁴C]-Citrate + this compound preincubate->add_substrate incubate Incubate (e.g., 5-10 min) add_substrate->incubate wash2 Wash cells with Cold Assay Buffer incubate->wash2 lyse Lyse cells wash2->lyse measure Measure Radioactivity lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for a [¹⁴C]-citrate uptake assay to determine this compound IC50.

troubleshooting_logic problem Inconsistent IC50 Values? check_citrate Is Citrate Concentration Standardized? problem->check_citrate standardize Action: Standardize Citrate Concentration in all Buffers check_citrate->standardize No check_reagents Are Reagents Freshly Prepared? check_citrate->check_reagents Yes standardize->check_reagents not_reproducible Problem Persists standardize->not_reproducible prepare_fresh Action: Prepare Fresh Reagents check_reagents->prepare_fresh No reproducible Results should be Reproducible check_reagents->reproducible Yes prepare_fresh->reproducible prepare_fresh->not_reproducible

Caption: Troubleshooting logic for inconsistent this compound IC50 values.

References

Technical Support Center: Validating Target Engagement of PF-06761281 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of PF-06761281 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

A1: The primary cellular target of this compound is the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] this compound is a potent and selective inhibitor of this transporter.

Q2: What is the mechanism of action of this compound?

A2: this compound acts as an allosteric, state-dependent inhibitor of SLC13A5. Its inhibitory potency is influenced by the concentration of citrate.

Q3: What is the recommended cellular assay to validate the target engagement of this compound?

A3: The most common and direct method to validate the target engagement of this compound in cells is a radiolabeled substrate uptake assay using [14C]-citrate.[3][4][5][6] This assay measures the ability of this compound to inhibit the uptake of [14C]-citrate into cells expressing SLC13A5.

Q4: Which cell lines are suitable for this assay?

A4: Human Embryonic Kidney 293 (HEK293) cells are a suitable host for overexpressing human SLC13A5, as they do not endogenously express the transporter.[3][7] Hepatocellular carcinoma cell lines such as HepG2 and Huh7, which endogenously express SLC13A5, can also be used.[5]

Q5: What are the expected IC50 values for this compound?

A5: The IC50 values for this compound can vary depending on the cell line and assay conditions. Reported values are summarized in the table below.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell Line/SystemTargetIC50 (µM)
HEK293 cells expressing NaCT (SLC13A5)Human SLC13A50.51[1]
HEK293 cells expressing NaDC1Human SLC13A213.2[1]
HEK293 cells expressing NaDC3Human SLC13A314.1[1]
Rat HepatocytesRat Slc13a50.12[1]
Mouse HepatocytesMouse Slc13a50.21[1]
Human HepatocytesHuman SLC13A50.74[1]

Experimental Protocols

Detailed Methodology for [14C]-Citrate Uptake Assay

This protocol is adapted for a 24-well plate format using HEK293 cells transiently or stably expressing human SLC13A5.

Materials:

  • HEK293 cells expressing human SLC13A5

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 24-well plates

  • This compound stock solution (in DMSO)

  • [14C]-Citrate (specific activity ~50-60 mCi/mmol)

  • Uptake Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose, 25 mM HEPES, pH 7.5

  • Wash Buffer (Choline-based): 140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

  • Lysis Buffer: 1% SDS in water

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed HEK293-SLC13A5 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10^5 cells/well).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in Uptake Buffer. Include a vehicle control (e.g., 0.1% DMSO).

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 0.5 mL of pre-warmed Uptake Buffer.

    • Add 200 µL of the this compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate for 30 minutes at 37°C.[3][7]

  • [14C]-Citrate Uptake:

    • Prepare the uptake solution by diluting [14C]-citrate in Uptake Buffer to the desired final concentration (e.g., 2 µM).[3][7]

    • To initiate the uptake, add 200 µL of the [14C]-citrate uptake solution to each well (for a final volume of 400 µL).

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[3][7] It is recommended to perform a time-course experiment to determine the linear range of uptake.

  • Termination of Uptake and Washing:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells four times with 1 mL of ice-cold Wash Buffer to remove extracellular [14C]-citrate.

  • Cell Lysis and Scintillation Counting:

    • Add 400 µL of Lysis Buffer to each well and incubate for 20 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA) to normalize the radioactivity counts.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed SLC13A5-expressing cells in 24-well plate incubate_cells Incubate for 24-48 hours seed_cells->incubate_cells wash1 Wash cells with Uptake Buffer incubate_cells->wash1 pre_incubate Pre-incubate with this compound or vehicle wash1->pre_incubate add_substrate Add [14C]-citrate to initiate uptake pre_incubate->add_substrate incubate_uptake Incubate for 30 minutes at 37°C add_substrate->incubate_uptake stop_wash Stop uptake and wash with ice-cold Wash Buffer incubate_uptake->stop_wash lyse Lyse cells stop_wash->lyse count Measure radioactivity lyse->count normalize Normalize to protein concentration count->normalize calculate_inhibition Calculate % inhibition normalize->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for the [14C]-citrate uptake assay.

Troubleshooting Guide

Troubleshooting cluster_high_bg High Background Signal cluster_low_signal Low Signal/No Uptake cluster_variability High Variability start Inconsistent or Unexpected Results q_high_bg Is background signal (no cells or mock-transfected) high? start->q_high_bg q_low_signal Is the signal in vehicle-treated cells low? start->q_low_signal q_variability High variability between replicates? start->q_variability sol_wash Increase number and volume of wash steps. Ensure wash buffer is ice-cold. q_high_bg->sol_wash Yes sol_filter Consider using a filter-based assay to rapidly separate cells from radioactive medium. q_high_bg->sol_filter Yes sol_nonspecific Test for non-specific binding to plasticware. q_high_bg->sol_nonspecific Yes sol_expression Verify SLC13A5 expression by Western blot or qPCR. q_low_signal->sol_expression Yes sol_cell_health Check cell viability and confluence. q_low_signal->sol_cell_health Yes sol_substrate Confirm activity of [14C]-citrate. q_low_signal->sol_substrate Yes sol_time Optimize uptake time; ensure it's in the linear range. q_low_signal->sol_time Yes sol_pipetting Check pipetting accuracy and technique. Use reverse pipetting for viscous solutions. q_variability->sol_pipetting Yes sol_cell_seeding Ensure even cell seeding and a single-cell suspension. q_variability->sol_cell_seeding Yes sol_mixing Gently mix plate after adding reagents. q_variability->sol_mixing Yes sol_edge_effect Avoid using outer wells of the plate or fill them with buffer. q_variability->sol_edge_effect Yes

Caption: Troubleshooting decision tree for [14C]-citrate uptake assays.

Detailed Troubleshooting Scenarios

Issue 1: High Background Signal

  • Potential Cause: Inadequate washing to remove extracellular [14C]-citrate.

    • Solution: Increase the number of wash steps (e.g., from 4 to 6) and the volume of ice-cold Wash Buffer used for each wash. Ensure rapid aspiration of the buffer between washes.

  • Potential Cause: Non-specific binding of [14C]-citrate to the cell monolayer or the culture plate.

    • Solution: Include a control with mock-transfected cells (lacking the SLC13A5 transporter) to determine the level of non-specific uptake and binding. If this is high, consider pre-treating the plates with a blocking agent like BSA, although this should be validated not to interfere with the assay.

  • Potential Cause: Contamination of reagents with radioactivity.

    • Solution: Aliquot reagents and use fresh tips for each addition to prevent cross-contamination.

Issue 2: Low Signal or No Transporter Activity

  • Potential Cause: Low or no expression of the SLC13A5 transporter.

    • Solution: Verify the expression of SLC13A5 in your cell line using Western blot or qPCR. For transient transfections, optimize the transfection efficiency.

  • Potential Cause: Poor cell health or incorrect cell density.

    • Solution: Ensure cells are healthy, within a low passage number, and form a confluent monolayer at the time of the assay. Perform a cell viability test (e.g., Trypan Blue exclusion) prior to the experiment.

  • Potential Cause: Sub-optimal assay conditions.

    • Solution: Optimize the uptake time to ensure you are within the linear range of transport. Also, confirm the pH and composition of the uptake and wash buffers.

  • Potential Cause: Inactive [14C]-citrate.

    • Solution: Check the expiration date of the radiolabeled substrate. If possible, test its activity in a different, validated system.

Issue 3: High Variability Between Replicates

  • Potential Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a multichannel pipette for seeding to improve consistency across the plate.

  • Potential Cause: Pipetting errors.

    • Solution: Calibrate pipettes regularly. When adding viscous solutions like cell suspensions or lysis buffer, use reverse pipetting techniques.

  • Potential Cause: Edge effects in the multi-well plate.

    • Solution: Avoid using the outermost wells of the plate as they are more prone to evaporation and temperature fluctuations. Instead, fill these wells with sterile buffer or water.

  • Potential Cause: Inconsistent timing of assay steps.

    • Solution: Use a multichannel pipette for adding and removing solutions to ensure that all wells are treated for the same duration, especially during the critical uptake and wash steps.

Issue 4: Inconsistent IC50 Values Across Experiments

  • Potential Cause: Variation in cell passage number.

    • Solution: Use cells within a narrow and defined passage number range for all experiments, as transporter expression levels can change with extensive passaging.

  • Potential Cause: Differences in reagent lots.

    • Solution: Qualify new lots of serum, media, and other critical reagents to ensure they do not alter cell growth or transporter activity.

  • Potential Cause: Instability of this compound stock solution.

    • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -80°C.

  • Potential Cause: Pre-incubation time with the inhibitor.

    • Solution: The pre-incubation time can significantly affect the apparent IC50 value for some SLC transporter inhibitors.[2] Standardize the pre-incubation time across all experiments (e.g., 30 minutes).[3][7]

References

Validation & Comparative

A Comparative Efficacy Analysis of SLC13A5 Inhibitors: PF-06761281 and PF-06649298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as solute carrier family 13 member 5 (SLC13A5): PF-06761281 and its precursor, PF-06649298. Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease, by modulating cellular citrate levels.[1][2] This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological and experimental pathways.

Introduction to this compound and PF-06649298

PF-06649298 was identified as a novel inhibitor of SLC13A5, demonstrating the potential to block citrate transport in both in vitro and in vivo models.[3][4] Subsequent optimization of this dicarboxylic acid series led to the development of this compound, a more potent and selective inhibitor with an improved pharmacokinetic profile suitable for in vivo studies.[3][4][5] Both compounds function as allosteric, state-dependent inhibitors of SLC13A5, with their inhibitory potency being influenced by the ambient citrate concentration.[1][2]

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory potency of this compound and PF-06649298 against SLC13A5 and related dicarboxylate transporters, as well as their efficacy in cellular models.

Table 1: In Vitro Inhibitory Activity (IC50)

CompoundTargetAssay SystemIC50 (µM)Selectivity vs. NaDC1Selectivity vs. NaDC3Reference
This compound Human SLC13A5 (NaCT)HEK293 cells0.51>25-fold>27-fold[6][7]
Human NaDC1HEK293 cells13.2--[6]
Human NaDC3HEK293 cells14.1--[6]
PF-06649298 Human SLC13A5 (NaCT)HEK293 cells0.408>245-fold>245-fold[8]
Human NaDC1HEK293 cells>100--[8]
Human NaDC3HEK293 cells>100--[8]

Table 2: Inhibition of Citrate Uptake in Hepatocytes (IC50)

CompoundSpeciesIC50 (µM)Reference
This compound Human0.74[5][6]
Mouse0.21[6]
Rat0.12[6]
PF-06649298 Human16.2[8]
Mouse4.5[8]

In Vivo Efficacy

This compound has demonstrated dose-dependent inhibition of [14C]-citrate uptake in both the liver and kidney in vivo.[3][4][7] This inhibition of citrate transport translates to modest reductions in plasma glucose concentrations, highlighting its potential as a therapeutic agent for metabolic disorders.[3][4] In studies with diet-induced obese mice, chronic administration of PF-06649298 (250 mg/kg, twice daily for 21 days) was shown to reverse glucose intolerance.[8] This treatment also led to decreased plasma glucose and reduced hepatic triglycerides, diacylglycerides, and acyl-carnitines.[8]

Signaling and Experimental Visualizations

To better illustrate the context of this research, the following diagrams depict the relevant signaling pathway and a typical experimental workflow.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Hepatocyte) cluster_inhibitors Inhibitors Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Na+ co-transport Citrate_int Citrate SLC13A5->Citrate_int ACLY ATP-Citrate Lyase (ACLY) Citrate_int->ACLY TCA TCA Cycle Citrate_int->TCA Glycolysis Glycolysis Citrate_int->Glycolysis Inhibition AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipogenesis De Novo Lipogenesis (Fatty Acid & Cholesterol Synthesis) AcetylCoA->Lipogenesis PF06761281 This compound PF06761281->SLC13A5 Allosteric Inhibition PF06649298 PF-06649298 PF06649298->SLC13A5 Allosteric Inhibition

Figure 1: SLC13A5-mediated citrate transport and its metabolic fate.

cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation & Termination cluster_analysis Analysis Hepatocytes 1. Plate Hepatocytes (e.g., human, mouse, rat) Incubate 2. Pre-incubate with buffer Hepatocytes->Incubate AddInhibitor 3. Add Inhibitor (this compound or PF-06649298) at various concentrations Incubate->AddInhibitor AddCitrate 4. Add [14C]-Citrate AddInhibitor->AddCitrate Incubate30min 5. Incubate for a defined period (e.g., 30 minutes at 37°C) AddCitrate->Incubate30min Wash 6. Wash cells to remove extracellular [14C]-Citrate Incubate30min->Wash Lyse 7. Lyse cells Wash->Lyse Scintillation 8. Measure intracellular [14C] by scintillation counting Lyse->Scintillation CalculateIC50 9. Calculate IC50 values Scintillation->CalculateIC50

Figure 2: Workflow for in vitro [¹⁴C]-Citrate uptake assay.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison.

In Vitro [14C]-Citrate Uptake Assay in Hepatocytes

This protocol is adapted from methodologies used to characterize SLC13A5 inhibitors.[6][8]

1. Cell Culture:

  • Cryopreserved primary hepatocytes (human, mouse, or rat) are thawed and plated in collagen-coated multi-well plates.

  • Cells are allowed to attach and form a monolayer, typically for 4-6 hours, in appropriate culture medium.

2. Assay Procedure:

  • The culture medium is removed, and the cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Cells are pre-incubated with the buffer for a short period (e.g., 10 minutes) at 37°C.

  • The buffer is then replaced with a buffer containing the test inhibitor (this compound or PF-06649298) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Immediately after the addition of the inhibitor, [14C]-citrate is added to each well to initiate the uptake.

  • The cells are incubated for a defined period, typically 30 minutes, at 37°C.

3. Termination and Analysis:

  • The uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergents).

  • The amount of intracellular [14C]-citrate is quantified by liquid scintillation counting of the cell lysates.

  • The 50% inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a generalized procedure based on in vivo studies of metabolic disease models.[8]

1. Animal Model and Acclimation:

  • Male C57BL/6J mice are often used. To induce a disease phenotype, mice may be fed a high-fat diet for a specified period (e.g., 10-12 weeks).

  • Animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Dosing:

  • Test compounds (e.g., PF-06649298) or vehicle are administered orally (p.o.) at a specified dose and frequency for a defined treatment period (e.g., 21 days).

3. OGTT Procedure:

  • Following the treatment period, mice are fasted overnight (e.g., 16 hours) with free access to water.

  • A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose levels.

  • A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Blood glucose levels are measured using a glucometer.

4. Data Analysis:

  • The area under the curve (AUC) for blood glucose is calculated for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) is used to compare the glucose tolerance between the treated and vehicle control groups.

Conclusion

The optimization of PF-06649298 to this compound has resulted in a more potent and selective inhibitor of SLC13A5. The enhanced in vitro activity of this compound in inhibiting citrate uptake in hepatocytes from multiple species, combined with its suitable pharmacokinetic properties for in vivo studies, positions it as a more advanced tool for investigating the therapeutic potential of SLC13A5 inhibition. The in vivo data for PF-06649298 confirms that targeting this transporter can lead to improvements in glucose metabolism, providing a strong rationale for the continued development of potent and selective inhibitors like this compound. Further head-to-head in vivo efficacy studies are warranted to fully delineate the therapeutic advantages of this compound.

References

Cross-Species Reactivity of PF-06761281: A Comparative Guide for Human and Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species reactivity of PF-06761281, a potent and orally active inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). The following sections detail the compound's performance in human and mouse models, supported by available experimental data, to aid researchers in designing and interpreting preclinical studies.

Mechanism of Action

This compound functions as an allosteric, state-dependent inhibitor of SLC13A5.[1] This transporter is responsible for importing citrate from the extracellular space into cells, a key process in cellular energy metabolism. By inhibiting SLC13A5, this compound modulates intracellular citrate levels, thereby impacting downstream metabolic pathways such as glycolysis, lipogenesis, and the tricarboxylic acid (TCA) cycle.

dot

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Transport Citrate_int Citrate SLC13A5->Citrate_int Acetyl_CoA Acetyl-CoA Citrate_int->Acetyl_CoA via ATP-citrate lyase TCA TCA Cycle Citrate_int->TCA Glycolysis Glycolysis Citrate_int->Glycolysis Inhibition of PFK1 Lipogenesis Lipogenesis Acetyl_CoA->Lipogenesis PF06761281 This compound PF06761281->SLC13A5 Allosteric Inhibition

Caption: SLC13A5 Signaling Pathway Inhibition by this compound.

In Vitro Efficacy: Human vs. Mouse

This compound demonstrates inhibitory activity against both human and mouse SLC13A5. However, there are notable differences in potency as indicated by the half-maximal inhibitory concentration (IC50) values obtained from in vitro citrate uptake assays in hepatocytes.

SpeciesCell TypeIC50 (µM)Reference
HumanHepatocytes0.74[2]
MouseHepatocytes0.21[2]
RatHepatocytes0.12[2]

Heps: Hepatocytes

The data indicates that this compound is more potent in inhibiting the mouse and rat transporters compared to the human transporter in isolated hepatocytes.

Pharmacokinetics: A Data Gap in Human Studies

Mouse Pharmacokinetic Profile:

ParameterValueSpeciesRouteReference
Cmax Not ReportedMouseOral
Tmax Not ReportedMouseOral
AUC Not ReportedMouseOral
Bioavailability Orally ActiveMouseOral[2]

In Vivo Pharmacodynamics: Mouse Models

In vivo studies in mice have demonstrated the pharmacodynamic effects of this compound. Oral administration of the compound resulted in a dose-dependent inhibition of radioactive [14C]citrate uptake in both the liver and kidneys.[3] This inhibition of citrate transport led to modest reductions in plasma glucose concentrations in mice.[3]

Comparison with Alternative SLC13A5 Inhibitors

Several other molecules have been identified as inhibitors of SLC13A5, offering points of comparison for researchers.

CompoundTargetSpecies SelectivityPotency (IC50)Mechanism of ActionReference
This compound SLC13A5Human, Mouse, Rat0.74 µM (Human Heps), 0.21 µM (Mouse Heps)Allosteric, State-Dependent[1][2]
PF-06649298 SLC13A5Human, Mouse~4-fold less potent than this compoundAllosteric, State-Dependent[1]
BI01383298 SLC13A5Human specific~25-60 nM (Human NaCT)Irreversible, Non-competitive[4]
ETG-5773 SLC13A5Human, Mouse160 nM (Human), 180 nM (Mouse)Non-competitive

This comparison highlights the diverse range of properties among SLC13A5 inhibitors, from the species-specific and highly potent BI01383298 to the cross-species active this compound.

Experimental Protocols

[14C]-Citrate Uptake Assay in Hepatocytes

This protocol outlines the general steps for assessing the inhibitory effect of this compound on citrate uptake in cultured human or mouse hepatocytes.

dot

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Uptake Assay cluster_analysis Analysis start Seed Hepatocytes culture Culture to form monolayer start->culture wash1 Wash with buffer culture->wash1 preincubate Pre-incubate with this compound wash1->preincubate add_citrate Add [14C]-Citrate preincubate->add_citrate incubate Incubate (e.g., 10 min) add_citrate->incubate wash2 Wash with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse scintillation Scintillation Counting lyse->scintillation end end scintillation->end Determine IC50

Caption: Experimental Workflow for In Vitro [14C]-Citrate Uptake Assay.

Methodology:

  • Cell Culture: Plate primary or cryopreserved human or mouse hepatocytes in collagen-coated plates and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to the desired final concentrations in the assay buffer.

  • Assay Procedure:

    • Wash the hepatocyte monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding a solution containing [14C]-citrate at a known concentration.

    • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the amount of radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each sample.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo [14C]-Citrate Uptake Assay in Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound in inhibiting citrate uptake in mouse tissues.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle control to the mice via oral gavage at various doses.

  • Radiotracer Injection: At a specified time point after compound administration, inject the mice with a bolus of [14C]-citrate intravenously.

  • Tissue Collection: At a predetermined time after the radiotracer injection, euthanize the mice and collect tissues of interest (e.g., liver, kidney).

  • Sample Processing and Analysis:

    • Homogenize the collected tissues.

    • Measure the radioactivity in the tissue homogenates using a scintillation counter.

    • Normalize the radioactivity to the weight of the tissue.

  • Data Analysis:

    • Compare the levels of [14C]-citrate in the tissues of this compound-treated mice to those of the vehicle-treated group to determine the percentage of inhibition.

Conclusion

This compound is a valuable research tool for studying the role of SLC13A5 in both human and mouse systems. While it demonstrates cross-species reactivity, researchers should be mindful of the observed differences in in vitro potency, with the compound being more active against the murine transporter. The significant lack of human pharmacokinetic data necessitates caution when extrapolating findings from mouse models to predict human clinical outcomes. Further studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound in both species to enable more robust translational research.

References

A comparative analysis of SLC13A5 inhibitors in metabolic research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SLC13A5 Inhibitors for Metabolic Research

Authored for: Researchers, Scientists, and Drug Development Professionals

The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT), is a critical protein responsible for transporting extracellular citrate into cells.[1][2] This function places SLC13A5 at a crucial metabolic crossroads, as intracellular citrate is a key precursor for the synthesis of fatty acids and cholesterol and a regulator of cellular energy homeostasis.[2][3][4] Consequently, SLC13A5 has emerged as a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2][5] Pharmacological inhibition or genetic silencing of SLC13A5 has been shown to reduce hepatic lipid accumulation and improve insulin (B600854) sensitivity in preclinical models.[2] This guide provides a comparative analysis of key SLC13A5 inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting appropriate tools for their studies.

Quantitative Comparison of SLC13A5 Inhibitors

The following tables summarize the potency and selectivity of prominent SLC13A5 inhibitors based on published in vitro data. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of SLC13A5 activity.

Table 1: Inhibitor Potency (IC50) in Human and Rodent Models

CompoundTargetAssay SystemIC50 Value (µM)Reference
PF-06649298 Human SLC13A5HEK293 Cells0.408[6]
Human SLC13A5Human Hepatocytes16.2[6][7][8]
Mouse Slc13a5Mouse Hepatocytes4.5[6]
PF-06761281 Human SLC13A5HEK293 Cells0.51[9]
Human SLC13A5Human Hepatocytes0.74[9]
Mouse Slc13a5Mouse Hepatocytes0.21[9]
Rat Slc13a5Rat Hepatocytes0.12[9]
BI01383298 Human SLC13A5Cell-based AssayHigh-affinity[5]

Table 2: Inhibitor Selectivity Profile

Selectivity is crucial for minimizing off-target effects. This table compares the potency of inhibitors against SLC13A5 and the related sodium-coupled dicarboxylate transporters, NaDC1 (SLC13A2) and NaDC3 (SLC13A3).

CompoundTargetIC50 Value (µM)Selectivity (Fold vs. hSLC13A5)Reference
PF-06649298 Human SLC13A50.408-[6]
Human NaDC1>100>245x[6]
Human NaDC3>100>245x[6]
This compound Human SLC13A50.51-[9]
Human NaDC113.2~26x[9]
Human NaDC314.1~28x[9]

Inhibitor Insights:

  • PF-06649298 and This compound are structurally related hydroxysuccinic acid derivatives that function as allosteric, state-dependent inhibitors.[10] Their inhibitory potency can be influenced by the ambient concentration of citrate.[10]

  • PF-06649298 has demonstrated in vivo efficacy, reversing glucose intolerance and decreasing hepatic triglycerides in high-fat diet-fed mice.[6]

  • BI01383298 is a more recently identified inhibitor noted for its high affinity and species selectivity, potently inhibiting human SLC13A5 while having no effect on the murine transporter.[5] This makes it a valuable tool for studying human-specific transporter function.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is essential for understanding the role and analysis of SLC13A5 inhibitors.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Transport Citrate_int Citrate ACLY ACLY Citrate_int->ACLY Cleavage AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipogenesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipogenesis Precursor SLC13A5->Citrate_int Inhibitor Inhibitor (e.g., PF-06649298) Inhibitor->SLC13A5 Inhibition start Start cell_culture Seed HEK293 cells stably expressing human SLC13A5 start->cell_culture incubation Incubate cells with test inhibitor at various concentrations cell_culture->incubation add_substrate Add radiolabeled [14C]-citrate and incubate for 30 min incubation->add_substrate wash Wash cells with ice-cold buffer to stop uptake add_substrate->wash lysis Lyse cells to release intracellular contents wash->lysis measure Quantify radioactivity using liquid scintillation counting lysis->measure analyze Calculate % inhibition relative to vehicle control and determine IC50 measure->analyze end End analyze->end

References

PF-06761281: A Comparative Analysis of a Potent and Selective Dicarboxylate Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PF-06761281 with other inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential advantages in metabolic disease research.

Executive Summary

This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), a key protein involved in hepatic citrate uptake.[1][2] Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) due to citrate's role as a central precursor for fatty acid and cholesterol synthesis.[3][4] this compound emerged from the optimization of an earlier dicarboxylate series, demonstrating improved potency and a pharmacokinetic profile suitable for in vivo studies.[5] This guide will compare this compound primarily with its precursor, PF-06649298, and another notable inhibitor, BI01383298, highlighting differences in potency, selectivity, and mechanism of action.

Comparative Performance Data

The inhibitory activity of this compound and other relevant compounds against dicarboxylate transporters is summarized below. The data is primarily derived from in vitro cell-based assays measuring the uptake of radiolabeled citrate.

CompoundTargetCell LineIC50 (µM)Selectivity ProfileMechanism of ActionReference
This compound NaCT (SLC13A5) HEK293 (overexpressing NaCT) 0.51 >20-fold selective over NaDC1 and NaDC3Allosteric, State-Dependent [6][7]
NaDC1HEK293 (overexpressing NaDC1)13.2[6]
NaDC3HEK293 (overexpressing NaDC3)14.1[6]
NaCTRat Hepatocytes0.12[6]
NaCTMouse Hepatocytes0.21[6]
NaCTHuman Hepatocytes0.74[6]
PF-06649298NaCT (SLC13A5)Not Specified~4-fold less potent than this compoundSelective for NaCTAllosteric, State-Dependent[8][9]
BI01383298NaCT (SLC13A5)HepG2 (endogenous)0.024>1000-fold selective over SLC13A2/A3Irreversible, Non-competitive [8][10]
NaCT (SLC13A5)HEK293 (overexpressing hNaCT)0.056[10]
Mouse NaCTHEK293 (overexpressing mNaCT)No inhibitionHuman specific[8][10]

Key Advantages of this compound

Based on the available data, this compound offers several advantages over other dicarboxylate transporter inhibitors:

  • Improved Potency: this compound is approximately four times more potent than its predecessor, PF-06649298.[8]

  • High Selectivity: It demonstrates significant selectivity for NaCT over other members of the SLC13 family, NaDC1 and NaDC3, minimizing off-target effects.[6][7]

  • Cross-Species Activity: Unlike the human-specific inhibitor BI01383298, this compound shows activity against rat, mouse, and human NaCT, making it a valuable tool for preclinical in vivo studies.[6][8]

  • Favorable Pharmacokinetics: It was specifically optimized for a suitable in vivo pharmacokinetic profile, enabling dose-dependent inhibition of citrate uptake in liver and kidney in animal models.[5]

  • Reversible, Allosteric Mechanism: Its allosteric and state-dependent mechanism of inhibition may offer a more nuanced and potentially safer pharmacological profile compared to the irreversible inhibition of BI01383298.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of dicarboxylate transporter inhibitors.

[¹⁴C]-Citrate Uptake Assay in HEK293 Cells

This protocol is adapted from studies evaluating NaCT inhibitors in a heterologous expression system.[11]

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
  • For inhibitor testing, cells are seeded in 24-well plates and transfected with a plasmid encoding the human SLC13A5 (NaCT), SLC13A2 (NaDC1), or SLC13A3 (NaDC3) transporter using a suitable transfection reagent.

2. Uptake Assay:

  • 24-48 hours post-transfection, the growth medium is aspirated, and the cells are washed twice with a choline-based buffer (in mM: 140 Choline (B1196258) Chloride, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4).
  • Cells are then incubated with a sodium-based buffer (in mM: 140 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4) containing various concentrations of the test inhibitor (e.g., this compound) for a pre-incubation period of 10-30 minutes at 37°C.
  • The uptake is initiated by adding the sodium buffer containing the inhibitor and a fixed concentration of [¹⁴C]-citrate (e.g., 10 µM).
  • After a defined incubation period (e.g., 10-30 minutes) at 37°C, the uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold choline buffer.

3. Quantification and Data Analysis:

  • The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.
  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

[¹⁴C]-Citrate Uptake Assay in HepG2 Cells

This protocol is used to assess inhibitor potency on endogenously expressed human NaCT.[8]

1. Cell Culture:

  • HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C and 5% CO₂.
  • Cells are seeded in 24-well plates and allowed to reach confluence.

2. Uptake Assay:

  • The assay procedure is similar to the one described for HEK293 cells.
  • Briefly, cells are washed with a sodium-free buffer and then incubated with a sodium-containing buffer with or without the test inhibitors.
  • [¹⁴C]-citrate is added to initiate the uptake, and the reaction is stopped after a specific time by washing with an ice-cold buffer.

3. Quantification and Data Analysis:

  • Cell lysis, scintillation counting, protein quantification, and IC50 determination are performed as described for the HEK293 cell assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of NaCT (SLC13A5) in hepatic metabolism and a typical workflow for evaluating its inhibitors.

NaCT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Citrate_ext Circulating Citrate NaCT NaCT (SLC13A5) Citrate_ext->NaCT Na+ Citrate_int Intracellular Citrate NaCT->Citrate_int ACLY ATP-Citrate Lyase (ACLY) Citrate_int->ACLY PFK Phosphofructokinase (PFK) Citrate_int->PFK Inhibits AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Glycolysis Glycolysis PFK->Glycolysis PF06761281 This compound PF06761281->NaCT Inhibits

Caption: Role of NaCT (SLC13A5) in hepatic lipogenesis and glycolysis regulation.

Experimental_Workflow start Start: Develop NaCT Inhibitor invitro In Vitro Screening ([14C]-Citrate Uptake Assay) start->invitro hepg2 HepG2 Cells (Endogenous NaCT) invitro->hepg2 hek293 HEK293 Cells (Overexpressed NaCT) invitro->hek293 selectivity Selectivity Profiling (NaDC1, NaDC3) hek293->selectivity invivo In Vivo Evaluation (Rodent Models) selectivity->invivo pk Pharmacokinetic Studies invivo->pk pd Pharmacodynamic Studies (Citrate Uptake Inhibition) invivo->pd efficacy Efficacy Studies (Metabolic Disease Models) pd->efficacy lead Lead Candidate (e.g., this compound) efficacy->lead

Caption: Workflow for the development and evaluation of NaCT inhibitors.

References

Head-to-Head Comparison: In Vivo Performance of PF-06761281 and BI01383298

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development targeting metabolic diseases, the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5, has emerged as a promising target. Inhibition of NaCT is being explored as a potential strategy for conditions such as type 2 diabetes and non-alcoholic fatty liver disease. This guide provides a detailed head-to-head comparison of two notable NaCT inhibitors, PF-06761281 and BI01383298, focusing on their in vivo performance and supported by available experimental data.

Executive Summary

This comparison reveals distinct profiles for this compound and BI01383298. While both compounds are potent inhibitors of the human NaCT, a significant disparity exists in the availability of in vivo data. This compound has demonstrated in vivo activity, showing dose-dependent inhibition of citrate uptake in preclinical models. In contrast, publicly available in vivo data for BI01383298 is currently lacking, a consequence of its high species specificity for the human transporter, which complicates preclinical evaluation in common animal models.

Mechanism of Action and In Vitro Potency

Both this compound and BI01383298 target the sodium-coupled citrate transporter (NaCT), which is primarily expressed in the liver and plays a crucial role in transporting citrate from the blood into hepatocytes. However, their specific mechanisms of inhibition and potency differ.

This compound is a potent and orally active partial selective inhibitor of NaCT.[1][2] It has been characterized as an allosteric, state-dependent inhibitor, with its inhibitory potency being influenced by the concentration of citrate.[3]

BI01383298 is a highly potent and selective inhibitor of human NaCT.[4][5] It acts as an irreversible and non-competitive inhibitor.[4][6] A key characteristic of BI01383298 is its pronounced species specificity, showing no inhibitory effect on the mouse NaCT.[4][7]

The following table summarizes the in vitro inhibitory activities of the two compounds.

CompoundTargetMechanism of ActionIC50 (HEK-hNaCT)IC50 (HepG2)Species Selectivity
This compound NaCT (SLC13A5)Allosteric, state-dependent inhibitor0.51 µM[1][2]Not ReportedActive in human, rat, and mouse[1]
BI01383298 Human NaCT (hSLC13A5)Irreversible, non-competitive inhibitor56 nM[5]24 nM[5]>1000-fold selective for human over mouse[5]

Signaling Pathway and Experimental Workflow

The inhibition of NaCT by these compounds is intended to reduce the intracellular citrate concentration in hepatocytes. This, in turn, is expected to impact downstream metabolic pathways, such as fatty acid and cholesterol synthesis.

NaCT_Inhibition_Pathway Signaling Pathway of NaCT Inhibition cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_inhibitors Inhibitors Blood Citrate Blood Citrate NaCT NaCT (SLC13A5) Blood Citrate->NaCT Binds Citrate Intracellular Citrate NaCT->Citrate Transport Metabolism Fatty Acid & Cholesterol Synthesis Citrate->Metabolism PF06761281 This compound PF06761281->NaCT Inhibits (Allosteric) BI01383298 BI01383298 BI01383298->NaCT Inhibits (Irreversible) InVivo_Evaluation_Workflow Experimental Workflow for In Vivo Evaluation cluster_procedure Procedure Animal_Model Select Animal Model (e.g., Mouse, Rat) Compound_Admin Administer Inhibitor (this compound or BI01383298) Animal_Model->Compound_Admin Tracer_Admin Administer [14C]Citrate Compound_Admin->Tracer_Admin Tissue_Harvest Harvest Tissues (Liver, Kidney) Tracer_Admin->Tissue_Harvest Analysis Measure [14C]Citrate Uptake & Plasma Glucose Tissue_Harvest->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

PF-06761281 is a potent and orally active inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] This transporter plays a crucial role in hepatic metabolism by importing citrate from the blood into hepatocytes.[3][4] Inhibition of NaCT is a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[3] This guide provides a comprehensive overview of the selectivity profile of this compound against related transporters, supported by experimental data and detailed methodologies.

Selectivity Profile of this compound

The selectivity of a drug candidate is a critical factor in its safety and efficacy profile. This compound has been evaluated against other members of the SLC13 family, specifically the sodium-dependent dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), which share structural and functional similarities with NaCT.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of this compound was assessed using human embryonic kidney 293 (HEK293) cells individually overexpressing the human transporters NaCT, NaDC1, and NaDC3. The half-maximal inhibitory concentrations (IC50) were determined by measuring the uptake of radiolabeled citrate.

TransporterCell LineIC50 (µM)Selectivity (fold vs. NaCT)
NaCT (SLC13A5) HEK-hNaCT0.51 -
NaDC1 (SLC13A2) HEK-hNaDC113.2 ~26
NaDC3 (SLC13A3) HEK-hNaDC314.1 ~28

Data sourced from MedchemExpress.[1][5][6]

As the data indicates, this compound is significantly more potent against NaCT, with over 20-fold selectivity against both NaDC1 and NaDC3.[2]

In addition to cell lines overexpressing the transporters, the inhibitory effect of this compound on citrate uptake was also evaluated in primary hepatocytes from different species.

SpeciesCell TypeIC50 (µM)
Human Hepatocytes0.74
Mouse Hepatocytes0.21
Rat Hepatocytes0.12

Data sourced from MedchemExpress.[1][6]

Mechanism of Action: Allosteric Inhibition

Studies have revealed that this compound acts as an allosteric, state-dependent inhibitor of NaCT.[3][7] This means that its binding to the transporter is not directly competitive with the citrate substrate but rather modulates the transporter's conformation, thereby affecting its activity. The inhibitory potency of this compound has been observed to be dependent on the concentration of citrate, a characteristic feature of allosteric modulation.[3][7]

cluster_cell Hepatocyte NaCT NaCT (SLC13A5) Citrate_in Intracellular Citrate NaCT->Citrate_in Citrate Uptake Metabolism Fatty Acid & Glucose Metabolism Citrate_in->Metabolism Citrate_out Extracellular Citrate Citrate_out->NaCT PF06761281 This compound PF06761281->NaCT Allosteric Inhibition

Caption: Mechanism of this compound action on the NaCT transporter in hepatocytes.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of compounds against SLC13 family transporters, based on commonly used techniques.

[14C]-Citrate Uptake Assay in HEK293 Cells

This assay is designed to determine the IC50 values of test compounds against specific transporters expressed in a controlled cellular environment.

Start Start Cell_Culture Culture HEK293 cells expressing the target transporter Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Incubation Incubate cells with varying concentrations of This compound Seeding->Incubation Uptake Add [14C]-citrate and incubate for a defined period Incubation->Uptake Wash Wash cells with ice-cold buffer to remove extracellular citrate Uptake->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure radioactivity using a scintillation counter Lysis->Scintillation Analysis Calculate IC50 values Scintillation->Analysis End End Analysis->End

Caption: Workflow for the in vitro transporter inhibition assay.

1. Cell Culture and Seeding:

  • HEK293 cells stably expressing human NaCT, NaDC1, or NaDC3 are cultured in appropriate media.

  • Cells are seeded into 96-well microplates and allowed to adhere overnight.

2. Compound Incubation:

  • On the day of the assay, the culture medium is removed, and cells are washed with a pre-warmed assay buffer.

  • Cells are then pre-incubated for a specified time (e.g., 10-30 minutes) at 37°C with varying concentrations of this compound.

3. Substrate Uptake:

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [14C]-citrate to each well.

  • The incubation is carried out for a short, linear uptake period (e.g., 5-15 minutes) at 37°C.

4. Termination and Lysis:

  • The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove any non-transported [14C]-citrate.

  • The cells are then lysed using a suitable lysis buffer.

5. Measurement and Analysis:

  • The amount of [14C]-citrate taken up by the cells is quantified by liquid scintillation counting.

  • The percentage of inhibition for each concentration of this compound is calculated relative to the control (vehicle-treated) cells.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The available data demonstrates that this compound is a potent and selective inhibitor of the sodium-coupled citrate transporter NaCT (SLC13A5). Its high selectivity against the related dicarboxylate transporters NaDC1 and NaDC3 suggests a favorable off-target profile within the SLC13 family. The allosteric, state-dependent mechanism of inhibition provides a nuanced approach to modulating citrate transport. These findings underscore the potential of this compound as a valuable research tool for studying the role of NaCT in metabolic pathways and as a promising therapeutic candidate for metabolic diseases. Further studies against a broader panel of transporters would provide a more complete understanding of its overall selectivity profile.

References

Reproducibility of findings with PF-06761281 across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Inter-Laboratory Performance of the NaCT/SLC13A5 Inhibitor PF-06761281

This guide provides a comparative analysis of the reproducibility of experimental findings with this compound, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). The objective is to offer researchers, scientists, and drug development professionals a clear overview of the consistency of its performance across different reported studies. While a direct inter-laboratory comparative study on this compound has not been formally published, this guide synthesizes available data from various sources to assess the reproducibility of its key performance metric: the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several studies, primarily through in vitro cell-based assays. The reported IC50 values are summarized in the table below. It is crucial to note that this compound has been characterized as an allosteric, state-dependent inhibitor, meaning its potency is highly dependent on the concentration of the natural substrate, citrate, in the experimental setup[1]. This characteristic is a key factor to consider when comparing data across different laboratories, as variations in assay conditions can influence the measured IC50.

Cell Line/SystemTargetReported IC50 (µM)Source
HEK293 cells expressing human NaCT (HEKNaCT)NaCT/SLC13A50.51MedchemExpress, Probechem[2][3]
HEK293 cells expressing human NaDC1 (HEKNaDC1)NaDC1/SLC13A213.2MedchemExpress[2]
HEK293 cells expressing human NaDC3 (HEKNaDC3)NaDC3/SLC13A314.1MedchemExpress[2]
Rat HepatocytesNaCT/SLC13A50.12MedchemExpress[2]
Mouse HepatocytesNaCT/SLC13A50.21MedchemExpress[2]
Human HepatocytesNaCT/SLC13A50.74MedchemExpress[2]

Note: The data from MedchemExpress and Probechem are likely based on internal or publicly available studies. A direct comparison with independently published research is necessary for a comprehensive reproducibility assessment. A study by Pajor et al. (2020) qualitatively compared the inhibitory effects of this compound and another inhibitor, BI01383298, and noted that the inhibitory potency of this compound is dependent on citrate concentration, which aligns with its characterization as an allosteric inhibitor[4][5].

Experimental Protocols

The most common method for determining the inhibitory activity of this compound is the [14C]-citrate uptake assay. Below is a generalized protocol based on descriptions from available literature. Specific parameters may vary between laboratories.

[14C]-Citrate Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled citrate into cells expressing the NaCT transporter.

Materials:

  • Cells expressing the target transporter (e.g., HEK293-hNaCT, primary hepatocytes)

  • This compound

  • [14C]-Citrate

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution)

  • Scintillation fluid and counter

Generalized Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plates) and grow to an appropriate confluency.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Assay Initiation:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound for a defined period.

    • Add the [14C]-citrate (at a specific concentration, which is a critical parameter) to initiate the uptake reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold assay buffer to remove extracellular [14C]-citrate.

    • Lyse the cells to release the intracellular contents.

  • Quantification:

    • Add the cell lysate to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

NaCT/SLC13A5 Signaling Pathway

The sodium-coupled citrate transporter (NaCT/SLC13A5) plays a crucial role in cellular metabolism by transporting citrate from the extracellular space into the cytoplasm. This imported citrate serves as a key substrate for several metabolic pathways, including the synthesis of fatty acids and cholesterol, and can also be converted to acetyl-CoA for use in the tricarboxylic acid (TCA) cycle. By inhibiting NaCT, this compound effectively reduces the intracellular availability of externally derived citrate, thereby impacting these downstream metabolic processes.

NaCT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Citrate Extracellular Citrate NaCT NaCT (SLC13A5) Extracellular Citrate->NaCT Transport Intracellular Citrate Intracellular Citrate NaCT->Intracellular Citrate Metabolic Pathways Fatty Acid Synthesis Glycolysis Regulation Intracellular Citrate->Metabolic Pathways Substrate for This compound This compound This compound->NaCT Inhibition

Caption: The NaCT/SLC13A5 transporter imports extracellular citrate, a key metabolic substrate.

Experimental Workflow for IC50 Determination

The process of determining the IC50 of this compound involves a series of defined steps, from cell preparation to data analysis. This workflow ensures a systematic evaluation of the inhibitor's potency.

IC50_Workflow A Cell Seeding and Culture C Pre-incubation with Inhibitor A->C B Preparation of this compound Dilutions B->C D Addition of [14C]-Citrate C->D E Incubation D->E F Washing and Cell Lysis E->F G Scintillation Counting F->G H Data Analysis (IC50 Calculation) G->H

Caption: A typical workflow for determining the IC50 value of a NaCT inhibitor.

References

Comparative Analysis of PF-06761281 and Other SLC13A5/NaCT Inhibitors: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PF-06761281 with other known inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This review synthesizes experimental data on their performance, details the methodologies used in key comparative studies, and visualizes the underlying mechanisms and workflows.

This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT/SLC13A5), a key protein responsible for transporting citrate from the bloodstream into cells, particularly in the liver.[1][2] Inhibition of NaCT is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, as intracellular citrate is a crucial regulator of glycolysis and lipid synthesis.[3] This review focuses on the comparative data available for this compound against its precursor, PF-06649298, and another potent inhibitor, BI01383298.

Data Presentation: Quantitative Comparison of NaCT Inhibitors

The following tables summarize the in vitro potency of this compound, PF-06649298, and BI01383298 against NaCT and related transporters. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the transporter's activity by 50%.

Table 1: In Vitro Potency (IC50) of NaCT Inhibitors

CompoundTargetCell Line / SpeciesIC50 Value
This compound Human NaCT (SLC13A5)HEK293 cells0.51 µM[1][2][4]
Human NaDC1HEK293 cells13.2 µM[1][4]
Human NaDC3HEK293 cells14.1 µM[1][4]
Human Hepatocytes-0.74 µM[1]
Rat Hepatocytes-0.12 µM[1]
Mouse Hepatocytes-0.21 µM[1]
PF-06649298 Human NaCT (SLC13A5)HEK293 cells0.4 - 10 µM[5]
Human NaCT (SLC13A5)-16.2 µM[6]
Human NaDC1HEK293 cells> 100 µM[6]
Human NaDC3HEK293 cells> 100 µM[6]
Mouse Hepatocytes-4.5 µM[6]
BI01383298 Human NaCT (SLC13A5)HEK293 cells56 nM[7][8]
Human NaCT (SLC13A5)HepG2 cells24 nM[7][8]
Human NaCT (SLC13A5)HepG2 cells (pre-incubation)~100 - 197 nM[5][9][10]
Mouse NaCT (Slc13a5)HEK293 cells> 100 µM[7]
Other SLC13 Family Members-> 100 µM[7]

Table 2: Mechanistic and Selectivity Comparison

FeatureThis compoundPF-06649298BI01383298
Mechanism of Inhibition Allosteric, State-Dependent[3][5]Allosteric, State-Dependent[3][5]Irreversible, Non-competitive[5][9]
Reversibility ReversibleReversibleIrreversible[5][9]
Species Selectivity Active in human, rat, and mouse[1]Active in human and mouse[6]Human selective; no effect on mouse NaCT[5][7]
Selectivity over NaDC1/3 >20-fold selective for NaCT[2]Highly selective for NaCT[6]>1000-fold selective for NaCT[8]

Experimental Protocols

The primary assay used to determine the inhibitory potency of these compounds is the [¹⁴C]-Citrate Uptake Assay . This method directly measures the function of the NaCT transporter by quantifying the uptake of radiolabeled citrate into cells.

Detailed Methodology: [¹⁴C]-Citrate Uptake Assay
  • Cell Culture and Plating:

    • Human embryonic kidney (HEK293) cells stably overexpressing human NaCT (SLC13A5), NaDC1, or NaDC3, or human hepatoma (HepG2) cells with endogenous NaCT expression are used.

    • Cells are seeded in 6-well or 96-well plates and grown to confluence. For some experiments, cells are serum-starved for 24 hours prior to the assay.[11]

  • Pre-incubation Step (for irreversible inhibitors):

    • For compounds like BI01383298, cells are pre-incubated with the inhibitor in a sodium-containing buffer (e.g., NaCl buffer, pH 7.5) for a specified time (e.g., 30 minutes).[5][9]

    • Following pre-incubation, the cells are washed twice with the buffer to remove any unbound inhibitor.[5][9]

  • Uptake Assay:

    • The assay is initiated by adding a sodium-containing buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM Hepes/Tris, pH 7.5) containing a mixture of [¹⁴C]-citrate and varying concentrations of the test inhibitor (for reversible inhibitors).[5] For irreversible inhibitors tested with a pre-incubation step, the uptake buffer contains only [¹⁴C]-citrate.

    • The cells are incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.[5][9]

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Quantification:

    • The radioactivity in the cell lysates is measured using a scintillation counter.

    • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Data Analysis:

    • The rate of citrate uptake is calculated and plotted against the inhibitor concentration.

    • The IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software like GraphPad Prism.[5]

Signaling Pathways and Mechanisms

Allosteric, State-Dependent Inhibition by this compound

Unlike competitive inhibitors that bind to the same site as the substrate (citrate), this compound and PF-06649298 are allosteric, state-dependent inhibitors.[3][5] This means they bind to a different site on the NaCT transporter, and their binding affinity is dependent on the conformational state of the transporter, which is influenced by the presence of citrate.[5] The inhibitory potency of these compounds surprisingly increases with higher concentrations of citrate, suggesting they bind more tightly to a citrate-bound conformation of the transporter, locking it in an inactive state and preventing the transport cycle from completing.[5]

Allosteric_Inhibition cluster_0 NaCT Transport Cycle cluster_1 Inhibition by this compound Outward_Open Outward-Open (Citrate-free) Citrate_Bound Citrate-Bound (Outward-facing) Outward_Open->Citrate_Bound Citrate Binding Occluded Occluded State Citrate_Bound->Occluded Conformational Change Inhibited_Complex Inactive Citrate-NaCT-Inhibitor Complex Citrate_Bound->Inhibited_Complex Stabilization Inward_Open Inward-Open (Citrate release) Occluded->Inward_Open Transport Inward_Open->Outward_Open Reset Inhibitor This compound Inhibitor->Citrate_Bound Binds to allosteric site

Allosteric, state-dependent inhibition of NaCT by this compound.

Experimental Workflow for Comparative Inhibitor Analysis

The workflow for comparing NaCT inhibitors involves parallel assays to determine their respective potencies and mechanisms of action. A typical workflow for a comparative study is depicted below.

Experimental_Workflow cluster_setup Assay Setup cluster_reversible Reversible Inhibitor Arm (e.g., this compound) cluster_irreversible Irreversible Inhibitor Arm (e.g., BI01383298) cluster_analysis Analysis Cell_Culture Culture NaCT-expressing cells (e.g., HEK293 or HepG2) Plate_Cells Plate cells in multi-well plates Cell_Culture->Plate_Cells Add_Inhibitor_Mix Prepare serial dilutions of this compound Plate_Cells->Add_Inhibitor_Mix Pre_Incubate Pre-incubate cells with serial dilutions of BI01383298 Plate_Cells->Pre_Incubate Incubate_Reversible Add inhibitor and [14C]-citrate simultaneously to cells Terminate Terminate uptake and wash cells Incubate_Reversible->Terminate Wash_Cells Wash cells to remove unbound inhibitor Pre_Incubate->Wash_Cells Add_Citrate Add [14C]-citrate to initiate uptake Wash_Cells->Add_Citrate Add_Citrate->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity and protein Lyse->Measure Analyze Normalize data and calculate IC50 Measure->Analyze

Comparative workflow for evaluating NaCT inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for PF-06761281: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper handling and disposal of PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5). The following procedures are based on general laboratory safety principles and should be supplemented by institution-specific guidelines.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its handling and storage requirements.

Storage and Handling:

  • Storage Temperature: Store at -20°C in a sealed container, away from moisture.[1][2][3]

  • In Solvent: If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container to prevent moisture contamination.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, when handling this compound.[4]

  • Ventilation: Handle in a well-ventilated area. If dust or aerosol generation is possible, use a local exhaust system.[4]

  • Hygiene: Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4]

Accidental Release and First Aid Measures

In the event of a spill or exposure, follow these procedures immediately.

Accidental Release:

  • Restrict Access: Cordon off the spill area to prevent entry by non-essential personnel.[5]

  • Containment: For dry spills, carefully collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[5] For solutions, absorb with an inert, non-combustible material.

  • Cleaning: Thoroughly clean the spill area.[5]

  • Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Environmental Protection: Prevent the spilled product from entering drains or waterways.[4][5]

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation occurs, seek medical advice.[4][6]

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

This compound Disposal Protocol

As specific disposal instructions for this compound are not publicly available, a general protocol for chemical waste disposal should be followed. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

General Disposal Steps:

  • Characterize the Waste: Determine if the waste is a solid, a solution in an aqueous or organic solvent, or a mixture with other chemicals.

  • Segregate Waste: Do not mix with incompatible waste streams.

  • Containerize and Label:

    • Place waste in a chemically resistant, leak-proof container with a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent (if any), and the approximate concentration and volume.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste. Do not dispose of this compound down the drain unless explicitly approved by your EHS department, as it is not on pre-approved lists for drain disposal.[7]

Data Presentation

Since no quantitative data for the disposal of this compound was found, the following table summarizes general safety and handling information.

ParameterGuidelineSource
Storage (Solid) -20°C, sealed, away from moisture[1][2][3]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[1][2][3]
PPE Lab coat, gloves, eye protection[4]
Handling Area Well-ventilated, local exhaust if needed[4]
Spill Cleanup Minimize dust, contain, clean, dispose as hazardous waste[5]
Disposal Method Hazardous waste stream, consult institutional EHS[5][7]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified. The following is a generalized protocol for preparing chemical waste for disposal.

Protocol for Preparing this compound Waste for Disposal:

  • Objective: To safely containerize and label this compound waste for disposal by a certified hazardous waste management service.

  • Materials:

    • This compound waste (solid or in solution)

    • Appropriate hazardous waste container (chemically compatible, sealable)

    • Hazardous waste labels

    • Personal Protective Equipment (lab coat, gloves, safety goggles)

  • Procedure:

    • Don all required PPE.

    • Select a waste container that is compatible with the chemical nature of the waste (e.g., glass for organic solvents, high-density polyethylene (B3416737) for aqueous solutions).

    • Carefully transfer the this compound waste into the container, avoiding splashes or aerosol generation.

    • If rinsing the original container, the rinsate must also be collected as hazardous waste.

    • Securely seal the waste container.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name(s) and concentration(s)

      • The date of accumulation

      • The associated hazards (e.g., "Harmful if swallowed")

    • Store the sealed and labeled container in a designated satellite accumulation area until pickup by the institution's EHS department.

Visualizations

Logical Workflow for this compound Disposal

start Start: this compound Waste Generated characterize Characterize Waste (Solid, Liquid, Mixture) start->characterize consult_ehs Consult Institutional EHS Guidelines characterize->consult_ehs drain_disposal Drain Disposal Approved? consult_ehs->drain_disposal containerize Select Appropriate Container and Segregate Waste drain_disposal->containerize No dispose_drain Follow Approved Drain Disposal Protocol drain_disposal->dispose_drain Yes label_waste Label Container with 'Hazardous Waste' & Contents containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store schedule_pickup Schedule Waste Pickup with EHS store->schedule_pickup end End: Waste Disposed schedule_pickup->end dispose_drain->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling PF-06761281

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of PF-06761281, a potent inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5). Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This is based on standard laboratory practice for handling potent, powdered chemical compounds.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to prevent contact with dust or splashes. Should be equipped with side-shields.
Hand Protection Protective GlovesChemically resistant nitrile gloves are recommended. Inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA full-length, buttoned laboratory coat must be worn to protect skin and clothing.
Respiratory Protection RespiratorA NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.

Operational Plan: Safe Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that a safety shower and eye wash station are readily accessible.

    • Don all required personal protective equipment as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface after handling.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of according to standard laboratory procedures. Air-dry the container before disposal or recycling.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Personal Protective Equipment weigh 3. Weigh & Aliquot Powder don_ppe->weigh prepare_solution 4. Prepare Solution weigh->prepare_solution cleanup 5. Clean Equipment & Work Area prepare_solution->cleanup dispose_ppe 6. Dispose of Contaminated PPE cleanup->dispose_ppe wash_hands 7. Wash Hands dispose_ppe->wash_hands dispose_waste 8. Dispose of Chemical Waste & Contaminated Materials wash_hands->dispose_waste

Standard Laboratory Workflow for Handling this compound

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